molecular formula C9H11NO4S B1322712 3-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 89469-46-5

3-[Methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B1322712
CAS No.: 89469-46-5
M. Wt: 229.26 g/mol
InChI Key: ZOCROBQKZVFBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methyl(methylsulfonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCROBQKZVFBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623675
Record name 3-[(Methanesulfonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89469-46-5
Record name 3-[(Methanesulfonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-[Methyl(methylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Benzoic acid derivatives, in particular, have long been recognized for their utility as versatile building blocks, offering a synthetically accessible framework for the elaboration of complex pharmacophores. This guide focuses on a specific, yet highly promising, member of this class: 3-[Methyl(methylsulfonyl)amino]benzoic acid .

While seemingly a simple molecule, the confluence of a carboxylic acid, a sulfonamide, and an N-methyl group on a meta-substituted benzene ring bestows upon it a unique combination of electronic and steric properties. This makes it a compelling starting point for the development of targeted therapies. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the chemical properties, synthesis, and potential applications of this compound. It is intended to empower researchers to leverage this scaffold in their drug discovery endeavors.

Core Chemical Identity

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 3-(methanesulfonamido)benzoic acidPubChem[1]
CAS Number 28547-13-9Benchchem[1]
Molecular Formula C₈H₉NO₄SBenchchem[1]
Molecular Weight 215.23 g/mol Matrix Scientific
Canonical SMILES CS(=O)(=O)N(C)C1=CC=CC(=C1)C(=O)O
InChI Key WLPFXFJXJHAIKU-UHFFFAOYSA-N

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively reported in publicly available literature. However, we can infer its likely properties by examining related structures.

Table 2: Physicochemical Property Comparison

PropertyThis compound (Predicted/Inferred)3-Aminobenzoic Acid (Experimental)Benzoic Acid (Experimental)
Physical Form SolidWhite solidColorless crystalline solid[2]
Melting Point Likely >150 °C178-180 °C122 °C[2]
Boiling Point Decomposes before boiling>300 °C (decomposes)250 °C[2]
Water Solubility LowSlightly soluble (5.9 g/L at 15 °C)Slightly soluble (3.44 g/L at 25 °C)[2]
Solubility in Organic Solvents Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol).Soluble in acetone, hot alcohol, ether.Soluble in acetone, alcohol, ether, benzene.[2]

Expert Insights: The introduction of the methylsulfonyl group is expected to increase the melting point compared to benzoic acid and 3-aminobenzoic acid due to stronger intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. The N-methylation may slightly decrease the melting point compared to the non-methylated analog by disrupting N-H---O hydrogen bonding. Solubility in water is anticipated to be low, a common characteristic of aromatic carboxylic acids. However, it should be readily soluble in common polar organic solvents used in synthesis and biological assays.

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Part A: N-Methylation cluster_1 Part B: Sulfonylation cluster_2 Part C: Hydrolysis A 3-Aminobenzoic acid B Methyl 3-aminobenzoate A->B Esterification (MeOH, H+) C Methyl 3-(methylamino)benzoate B->C Reductive Amination (HCHO, NaBH3CN) or SN2 (CH3I, base) D Methyl 3-(methylamino)benzoate E Methyl 3-[methyl(methylsulfonyl)amino]benzoate D->E Methanesulfonyl chloride, Pyridine F Methyl 3-[methyl(methylsulfonyl)amino]benzoate G This compound F->G Base Hydrolysis (e.g., LiOH, NaOH) then Acidification

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Part A: Synthesis of Methyl 3-(methylamino)benzoate

  • Esterification: To a solution of 3-aminobenzoic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-aminobenzoate.

  • N-Methylation: The resulting methyl 3-aminobenzoate (1 eq.) is dissolved in a suitable solvent like acetonitrile. Anhydrous potassium carbonate (2-3 eq.) is added, followed by methyl iodide (1.1-1.5 eq.). The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed (monitored by TLC). The solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to give methyl 3-(methylamino)benzoate.

Part B: Synthesis of Methyl 3-[methyl(methylsulfonyl)amino]benzoate

  • To a solution of methyl 3-(methylamino)benzoate (1 eq.) in a dry, aprotic solvent such as dichloromethane or pyridine at 0 °C, add methanesulfonyl chloride (1.1-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, the reaction is quenched with water, and the product is extracted with dichloromethane.

  • The combined organic layers are washed with dilute HCl (if pyridine is not the solvent), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

Part C: Hydrolysis to this compound

  • The crude methyl 3-[methyl(methylsulfonyl)amino]benzoate is dissolved in a mixture of THF and water.

  • Lithium hydroxide (or sodium hydroxide) (2-3 eq.) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to a pH of ~2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for further purification.

Spectroscopic and Analytical Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (4H) in the range of 7.5-8.5 ppm, showing complex splitting patterns. - N-methyl singlet (3H) around 3.3-3.5 ppm. - S-methyl singlet (3H) around 3.0-3.2 ppm. - Carboxylic acid proton (1H) as a broad singlet at >10 ppm.
¹³C NMR - Carbonyl carbon around 165-170 ppm. - Aromatic carbons in the range of 120-140 ppm. - N-methyl carbon around 35-40 ppm. - S-methyl carbon around 40-45 ppm.
IR (Infrared) Spectroscopy - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - S=O stretches from the sulfonamide around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). - C-N and C-S stretching bands in the fingerprint region.
Mass Spectrometry (MS) - Expected [M-H]⁻ ion at m/z 214.0 in negative ion mode ESI-MS. - Expected [M+H]⁺ ion at m/z 216.0 in positive ion mode ESI-MS. - Fragmentation may involve loss of SO₂CH₃ and COOH.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is of significant interest in drug discovery due to the favorable pharmacological properties of the sulfonamide group and the versatility of the carboxylic acid handle.

Key Therapeutic Areas of Interest:
  • Anti-inflammatory Agents: A recent study on 3-sulfonamido benzoic acid derivatives has highlighted their potential as potent P2Y₁₄ receptor antagonists. The P2Y₁₄ receptor is implicated in various inflammatory diseases, including acute lung injury. This suggests that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory drugs.

  • Enzyme Inhibitors: The sulfonamide moiety is a well-established zinc-binding group and can interact with other active site residues in enzymes. This makes the scaffold suitable for designing inhibitors for a variety of enzyme classes. For instance, meta-substituted benzenesulfonamides have been explored as inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance.

  • Other Potential Applications: The structural features of this compound make it a candidate for exploring a wide range of biological targets. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate pharmacokinetic properties and target interactions.

Structure-Activity Relationship (SAR) Insights:

The core structure of this compound offers several points for chemical modification to explore SAR:

SAR cluster_0 Key Modification Points A Carboxylic Acid: - Esterification - Amidation - Bioisosteric replacement B Aromatic Ring: - Substitution at positions 2, 4, 5, 6 C Sulfonamide: - N-dealkylation - S-alkyl/aryl variation Structure

Caption: Key points for SAR studies on the this compound scaffold.

Safety and Handling

Hazard Identification:

  • GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation). It is also classified as an irritant.

Precautions for Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive starting point for the development of novel therapeutics, particularly in the area of anti-inflammatory agents. This guide provides a foundational understanding of its chemical properties and potential, with the aim of stimulating further research and application of this promising compound in drug discovery programs.

References

  • Wikipedia. Benzoic acid. Available from: [Link].

Sources

An In-depth Technical Guide to 3-[Methyl(methylsulfonyl)amino]benzoic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-[Methyl(methylsulfonyl)amino]benzoic acid, a compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, plausible synthetic routes, characterization methodologies, and potential applications, offering insights grounded in established chemical principles.

Introduction: A Molecule of Interest

This compound is a derivative of benzoic acid characterized by the presence of an N-methylated sulfonamide group at the meta-position of the benzene ring. This unique structural combination imparts specific physicochemical properties that make it a valuable building block in the design of novel bioactive molecules. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while the benzoic acid group provides a handle for further chemical modifications, such as esterification or amidation.

While its direct biological activities are not extensively documented in publicly available literature, its structural similarity to known enzyme inhibitors and other biologically active compounds suggests its potential as a scaffold in drug discovery programs. This guide will, therefore, explore its synthesis and characterization to enable further investigation by the scientific community.

Structural Elucidation and Physicochemical Properties

The core structure of this compound consists of a central benzene ring substituted with a carboxylic acid group and a methyl(methylsulfonyl)amino group.

Key Structural Features:

  • Benzoic Acid Moiety: Provides acidic properties and a site for forming esters, amides, and other derivatives.

  • Sulfonamide Linkage: A stable and versatile functional group known for its ability to mimic the transition state of peptide hydrolysis and to act as a hydrogen bond donor and acceptor.

  • N-Methyl Group: The presence of the methyl group on the sulfonamide nitrogen removes the acidic proton, altering its hydrogen bonding capabilities and increasing its lipophilicity compared to its N-H counterpart, 3-(Methylsulfonamido)benzoic acid.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource/Method
Molecular Formula C9H11NO4S-
Molecular Weight 229.25 g/mol -
CAS Number Not readily available in public databases-
Appearance Likely a white to off-white solidBased on similar compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcoholsBased on structural analysis
pKa Carboxylic acid pKa estimated to be around 4-5Based on benzoic acid derivatives

Synthesis of this compound: A Proposed Pathway

A direct, documented synthesis for this compound is not readily found in the literature. However, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles, starting from the commercially available 3-aminobenzoic acid.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Methylation A 3-Aminobenzoic Acid D 3-(Methylsulfonamido)benzoic Acid A->D Reacts with B Methanesulfonyl Chloride B->D Reacts with C Pyridine (Base) C->D In presence of E 3-(Methylsulfonamido)benzoic Acid H This compound E->H Reacts with F Methyl Iodide (Methylating Agent) F->H Reacts with G Potassium Carbonate (Base) G->H In presence of

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-(Methylsulfonamido)benzoic Acid

This initial step involves the sulfonylation of the amino group of 3-aminobenzoic acid with methanesulfonyl chloride.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C. The reaction is exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • 0 °C Reaction Temperature: The initial cooling is crucial to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride, preventing side reactions.

  • Acidification: Protonates the carboxylate salt to precipitate the desired carboxylic acid.

Step 2: N-Methylation of 3-(Methylsulfonamido)benzoic Acid

The second step involves the methylation of the sulfonamide nitrogen.

Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Methylsulfonamido)benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of both the carboxylic acid and the sulfonamide proton.

  • Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and acidify with dilute HCl to pH 2-3 to protonate the carboxylic acid. This will precipitate the N-methylated product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: Necessary when using strong bases like NaH to prevent reaction with water.

  • Polar Aprotic Solvent (DMF): Effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation of the base.

  • Excess Base: Required to deprotonate both the carboxylic acid and the sulfonamide nitrogen to ensure the desired N-methylation.

  • Acidification in Work-up: Crucial to protonate the carboxylate and isolate the final product as a free acid.

Characterization and Spectroscopic Data

The structure of the synthesized this compound would be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons in the range of 7.5-8.5 ppm. - A singlet for the N-methyl group around 3.3-3.5 ppm. - A singlet for the S-methyl group around 3.0-3.2 ppm. - A broad singlet for the carboxylic acid proton above 10 ppm (may not be observed in all solvents).
¹³C NMR - Aromatic carbons between 110-140 ppm. - A carbonyl carbon from the carboxylic acid around 165-175 ppm. - N-methyl carbon around 35-40 ppm. - S-methyl carbon around 40-45 ppm.
FT-IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid around 2500-3300. - C=O stretch from the carboxylic acid around 1700. - Asymmetric and symmetric S=O stretches of the sulfonamide around 1350 and 1160, respectively. - C-N and S-N stretching vibrations in the fingerprint region.
Mass Spectrometry - Expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 229.25.

Potential Applications and Future Research Directions

While specific applications for this compound are not yet well-defined, its structure suggests several areas of potential utility, particularly in drug discovery and materials science.

  • Medicinal Chemistry: The N-aryl sulfonamide motif is present in numerous approved drugs.[1] This compound could serve as a key intermediate for the synthesis of more complex molecules with potential activities as:

    • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors.

    • Antimicrobial Agents: Many sulfonamide-based drugs exhibit antibacterial properties.

    • Anticancer Agents: The N-aryl sulfonamide scaffold has been explored for the development of antitumor compounds.[1]

  • Organic Synthesis: As a bifunctional molecule, it can be used in the synthesis of polymers, dyes, and other functional organic materials.

Future research should focus on:

  • Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic activities.

  • Derivative Synthesis: Utilizing the carboxylic acid functionality to create a library of ester and amide derivatives for structure-activity relationship (SAR) studies.

  • Optimization of Synthesis: Developing a more streamlined and efficient synthesis, potentially through a one-pot procedure.

Conclusion

This compound is a structurally interesting molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic pathway with detailed experimental considerations, and a discussion of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into the properties and utility of this compound.

References

  • General Synthesis of N-Aryl Sulfonamides: Title: Synthesis of N-Arylsulfonamides Source: Thieme Chemistry
  • N-Alkylation of Sulfonamides

    • Title: N-alkylation of Sufonamides Using Anion Exchange Resin
    • Source: Organic Preparations and Procedures Intern
    • URL: [Link]

  • Biological Importance of N-Aryl Sulfonamides

    • Title: Recent developments in the synthesis of N-aryl sulfonamides
    • Source: ResearchG
    • URL: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-[Methyl(methylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for the compound 3-[Methyl(methylsulfonyl)amino]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this molecule. While experimental data for this specific compound is not publicly available, this guide presents predicted spectroscopic data based on the analysis of analogous structures and established principles of spectroscopic interpretation.

Introduction

This compound is a multifaceted organic compound featuring a benzoic acid moiety, a sulfonamide group, and an N-methyl substituent. The unique arrangement of these functional groups suggests its potential utility as a building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any application, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a comprehensive overview of the expected NMR, IR, and MS spectral features of this compound, offering a predictive framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Theoretical Framework

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. Electron-withdrawing groups, such as the carboxylic acid and sulfonamide moieties in our target molecule, will deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups would cause upfield shifts. The splitting of NMR signals (multiplicity) arises from spin-spin coupling between neighboring non-equivalent nuclei and provides information about the connectivity of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized protocol for the acquisition of NMR spectra for a small organic molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent transfer Transfer to NMR tube solvent->transfer instrument Place tube in NMR spectrometer transfer->instrument shim Shim the magnet for field homogeneity instrument->shim acquire_1H Acquire 1H spectrum shim->acquire_1H acquire_13C Acquire 13C spectrum acquire_1H->acquire_13C fourier Fourier transform raw data acquire_13C->fourier phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline reference Reference spectra (e.g., to TMS) baseline->reference

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.
~7.9Singlet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.8Doublet1HAr-HAromatic proton para to the carboxylic acid group.
~7.6Triplet1HAr-HAromatic proton meta to the carboxylic acid group and ortho to the sulfonamide group.
~7.5Doublet1HAr-HAromatic proton ortho to the sulfonamide group.
~3.3Singlet3HN-CH₃The N-methyl protons are a singlet, deshielded by the adjacent nitrogen and sulfonamide group.
~3.1Singlet3HS-CH₃The S-methyl protons of the methylsulfonyl group are a singlet.

Rationale for Predictions: The predicted chemical shifts for the aromatic protons are based on the additive effects of the electron-withdrawing carboxylic acid and methylsulfonylamino groups on the benzene ring. Protons ortho and para to the carboxylic acid are expected to be the most deshielded. The chemical shifts for the methyl groups are based on typical values for N-methyl and S-methyl sulfonamides.[1] Aromatic protons generally resonate in the 6.5-8.5 ppm range.[2]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is anticipated to display the following resonances:

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carbonyl carbon of the carboxylic acid is expected in this region.
~145Ar-CQuaternary aromatic carbon attached to the nitrogen of the sulfonamide group.
~132Ar-CQuaternary aromatic carbon attached to the carboxylic acid group.
~130Ar-CHAromatic CH carbon.
~129Ar-CHAromatic CH carbon.
~125Ar-CHAromatic CH carbon.
~122Ar-CHAromatic CH carbon.
~40N-CH₃The N-methyl carbon.
~38S-CH₃The S-methyl carbon of the methylsulfonyl group.

Rationale for Predictions: The chemical shifts are estimated based on known values for substituted benzoic acids and sulfonamides.[3] Aromatic carbons typically appear in the 120-150 ppm range.[4] The carbonyl carbon is significantly downfield, as is characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Theoretical Framework

Each type of bond (e.g., C=O, O-H, N-H, S=O) vibrates at a characteristic frequency. The absorption of IR radiation at these specific frequencies results in peaks in the IR spectrum. The intensity and shape of these peaks provide further structural information. For instance, hydrogen bonding can significantly broaden the O-H stretching band.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample crystal directly onto the ATR crystal place_sample->crystal apply_pressure Apply pressure to ensure good contact crystal->apply_pressure background Collect a background spectrum apply_pressure->background sample_spectrum Collect the sample spectrum background->sample_spectrum ratio Ratio sample spectrum against background sample_spectrum->ratio format_spectrum Format the spectrum (transmittance vs. wavenumber) ratio->format_spectrum

Caption: A simplified workflow for acquiring an IR spectrum using the ATR technique.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[5][6]
3100-3000MediumC-H stretch (aromatic)Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[2]
2950-2850MediumC-H stretch (aliphatic)C-H stretches of the methyl groups.
1710-1680Strong, SharpC=O stretch (carboxylic acid)The carbonyl stretch of an aromatic carboxylic acid is strong and sharp.[6]
1600-1450Medium-WeakC=C stretch (aromatic)Multiple bands are expected for the aromatic ring vibrations.[2]
1350-1310StrongS=O stretch (asymmetric)Sulfonamides show characteristic strong S=O stretches.
1170-1150StrongS=O stretch (symmetric)The symmetric S=O stretch is also a strong absorption.
900-675Medium-StrongC-H bend (aromatic out-of-plane)The substitution pattern on the benzene ring will influence the position of these bands.

Rationale for Predictions: The predicted absorption frequencies are based on well-established correlation tables for the functional groups present in the molecule: a carboxylic acid, a sulfonamide, an aromatic ring, and methyl groups.[7][8] The broad O-H and strong C=O stretches are highly diagnostic for the carboxylic acid functionality.[9][10] The two strong S=O stretching bands are characteristic of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

In a mass spectrometer, a molecule is first ionized, typically by losing an electron to form a molecular ion (M⁺•). This molecular ion can then fragment into smaller, charged species. The pattern of fragmentation is often predictable and characteristic of the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like this compound, often minimizing fragmentation and clearly showing the molecular ion.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Mass Analysis dissolve Dissolve sample in a suitable solvent infuse (e.g., methanol/water) and infuse into the mass spectrometer dissolve->infuse esi Electrospray ionization (ESI) infuse->esi analyzer Ions are separated by their m/z ratio esi->analyzer detector in a mass analyzer (e.g., TOF, Quadrupole) and detected analyzer->detector

Sources

Biological Activity of 3-Sulfonamido Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 3-sulfonamido benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to bridge lipophilic ligand-binding domains with hydrophilic active sites. Unlike its para-substituted counterpart (common in classic sulfa drugs), the meta-positioning of the sulfonamide group relative to the carboxylic acid creates a unique bent geometry. This structural nuance allows for highly specific interactions with P2Y14 receptors , Carbonic Anhydrases (CAs) , and h-NTPDases , driving applications in acute lung injury, glaucoma, and viral therapeutics.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The core utility of 3-sulfonamido benzoic acid derivatives lies in their bifunctional nature. The carboxylic acid moiety often acts as a "warhead" for electrostatic interaction (e.g., coordinating Zinc in metalloenzymes or forming salt bridges in GPCRs), while the sulfonamide tail dictates selectivity.

The Pharmacophore[1]
  • Core Scaffold: 3-carboxybenzenesulfonamide.

  • Key Vector (C1): Carboxylic acid (-COOH).[1] Critical for solubility and H-bonding. In P2Y14R antagonists, this mimics the phosphate group of UDP-glucose (the endogenous ligand).

  • Key Vector (C3): Sulfonamide (-SO₂NH-). Acts as a hydrogen bond donor/acceptor and a rigid linker.

  • Variable Region (R-Group on Nitrogen): The "Tail." This is the primary determinant of biological target specificity.

Visualization: SAR Logic

SAR_Logic Core 3-Sulfonamido Benzoic Acid Core COOH C1: Carboxylic Acid (Hydrophilic Anchor) Core->COOH Acidic Head Sulf C3: Sulfonamide Linker (H-Bond Donor/Acceptor) Core->Sulf Meta-Linker P2Y14 Target: P2Y14 Receptor (R = Bulky Aromatics) COOH->P2Y14 Mimics Phosphate CA Target: Carbonic Anhydrase (R = Heterocycles/Small Alkyls) COOH->CA Zinc Coordination Tail N-Substituent (R) (Specificity Filter) Sulf->Tail Derivatization Site Tail->P2Y14 Tail->CA NTPDase Target: h-NTPDase (R = Morpholine/Piperidine) Tail->NTPDase

Figure 1: Structure-Activity Relationship (SAR) mapping of the 3-sulfonamido benzoic acid scaffold, highlighting how N-substitution dictates target selectivity.

Part 2: Primary Therapeutic Applications[3][4]

P2Y14 Receptor Antagonism (Inflammation & Acute Lung Injury)

Recent studies (2025) have identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor (P2Y14R) .[2] P2Y14R is a G-protein coupled receptor (GPCR) activated by UDP-glucose, playing a critical role in immune cell mobilization.

  • Mechanism: Antagonism of P2Y14R blocks the G_i-coupled pathway, preventing the decrease of cAMP and subsequent release of pro-inflammatory cytokines (IL-1β, IL-6).

  • Lead Compound: Compound 25l (IC50 = 5.6 nM).[2]

  • Clinical Relevance: Treatment of Acute Lung Injury (ALI) and sepsis-induced inflammation. The scaffold offers better solubility and pharmacokinetic profiles than the previous standard, PPTN.[2][3]

Carbonic Anhydrase Inhibition (Glaucoma & Hypoxia)

While 4-sulfonamido derivatives (like acetazolamide) are classic CA inhibitors, the 3-sulfonamido isomers offer a route to isoform selectivity, particularly for hCA II (glaucoma target) and hCA IX (tumor-associated isoform).

  • Mechanism: The sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site. The meta-benzoic acid moiety interacts with the hydrophilic half of the active site entrance, improving selectivity over the ubiquitous hCA I isoform.

  • Data: K_i values for optimized derivatives often reach the low nanomolar range (0.2–10 nM) for hCA II.

Antiviral Activity (Coxsackievirus & Influenza)

Derivatives substituted with bulky heterocyclic tails (e.g., 1,3-dioxoisoindoline) have shown efficacy against Coxsackievirus B3 (CVB3) and Influenza A .

  • Target: Capsid binding (CVB3) or Neuraminidase inhibition (Influenza).

  • Potency: IC50 values in the low micromolar range (4–30 µM).

Part 3: Quantitative Data Summary

Biological TargetLead Derivative TypeActivity MetricKey OutcomeReference
P2Y14 Receptor N-aryl substitutedIC50: 5.6 nMReduced lung inflammation (ALI model)[1]
h-NTPDase1 N-(4-bromophenyl)IC50: 2.88 µMThrombosis modulation[2]
Carbonic Anhydrase II N-heterocyclicKi: <10 nMGlaucoma (IOP reduction)[3]
Coxsackievirus B3 4-(1,3-dioxoisoindolin)IC50: 4.29 µMCapsid binding/stabilization[4]
Influenza A (H1N1) Diethyl triazole conjugateEC50: 33.6 µMNeuraminidase inhibition[5]

Part 4: Experimental Protocols

Protocol A: General Synthesis of 3-Sulfonamido Benzoic Acid Derivatives

Rationale: This workflow ensures the preservation of the carboxylic acid while selectively functionalizing the sulfonamide.

  • Chlorosulfonation:

    • Reagents: Benzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

    • Procedure: Add benzoic acid portion-wise to chlorosulfonic acid at 0°C. Heat to 100°C for 4 hours.

    • Quench: Pour reaction mixture onto crushed ice. Filter the white precipitate (3-chlorosulfonyl benzoic acid).

    • Checkpoint: Verify product via melting point (high mp) and IR (S=O stretches).

  • Amidation (Coupling):

    • Reagents: 3-chlorosulfonyl benzoic acid (1.0 eq), Amine (R-NH₂, 1.1 eq), Pyridine or Triethylamine (2.0 eq), DCM or Acetone (Solvent).

    • Procedure: Dissolve amine and base in solvent at 0°C. Add sulfonyl chloride dropwise. Stir at RT for 6–12 hours.

    • Workup: Acidify with 1N HCl to precipitate the product (as the carboxylic acid). Recrystallize from Ethanol/Water.[4]

Protocol B: P2Y14R Antagonist Assay (cAMP Quantification)

Rationale: P2Y14R is G_i coupled; activation lowers cAMP.[2] Antagonists reverse this, keeping cAMP levels high in the presence of agonist (UDP-glucose).

  • Cell Line: CHO cells stably expressing human P2Y14R.

  • Reagents: Forskolin (to stimulate cAMP), UDP-glucose (Agonist), Test compounds.

  • Step-by-Step:

    • Seed cells in 384-well plates (5,000 cells/well).

    • Incubate with test compound (3-sulfonamido derivative) for 30 min at 37°C.

    • Add UDP-glucose (EC80 concentration) and Forskolin (10 µM). Incubate 30 min.

    • Detection: Use a TR-FRET cAMP kit (e.g., LANCE Ultra). Lyse cells and add detection antibodies.

    • Analysis: Measure fluorescence ratio (665/615 nm). Calculate IC50 based on restoration of cAMP signal.

Protocol C: Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

Rationale: Measures the rate of CO₂ hydration.[5] Standard for CA kinetics.

  • Reagents: Phenol red (indicator), HEPES buffer (pH 7.5), CO₂ saturated water.

  • Procedure:

    • Incubate enzyme (hCA II) with inhibitor for 15 min.

    • Mix enzyme solution with CO₂ solution in a stopped-flow spectrophotometer.

    • Monitor absorbance change at 557 nm (acidification turns phenol red yellow).

    • Calculation: Determine the initial velocity (

      
      ). Fit data to the Cheng-Prusoff equation to find 
      
      
      
      .

Part 5: Mechanism of Action (P2Y14R Pathway)

The following diagram illustrates the specific pathway blocked by 3-sulfonamido benzoic acid derivatives in the context of acute lung injury.

MOA_P2Y14 cluster_outcome Pathological Outcome (Without Antagonist) Agonist UDP-Glucose (Agonist) Receptor P2Y14 Receptor (Gi-Coupled) Agonist->Receptor Activates Antagonist 3-Sulfonamido Benzoic Acid (Antagonist 25l) Antagonist->Receptor Blocks Gi Gi Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Pathway cAMP->PKA Modulates Cytok Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) PKA->Cytok Regulation Inflammation Inflammation Cytok->Inflammation Acute Lung Injury

Figure 2: Mechanism of Action for P2Y14R antagonism. The derivative blocks UDP-glucose binding, preventing the Gi-mediated drop in cAMP and subsequent inflammatory cascade.

References

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 2025.[3] Link

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Frontiers in Pharmacology, 2023. Link

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Link

  • Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules, 2022. Link

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 2019. Link

Sources

Technical Procurement & Quality Assurance Guide: 3-[Methyl(methylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 89469-46-5 Molecular Formula: C₉H₁₁NO₄S Molecular Weight: 229.25 g/mol Primary Application: Pharmaceutical Intermediate (Scaffold for Bcl-2 family inhibitors and anti-inflammatory agents).[1]

Executive Summary & Sourcing Landscape

For drug development professionals, 3-[Methyl(methylsulfonyl)amino]benzoic acid represents a specialized "building block" rather than a commodity chemical.[1] While structurally simple, its dual-functionalized nitrogen (methylated and sulfonylated) introduces specific synthetic challenges that directly impact purity and downstream reaction success.[1]

The Supplier Ecosystem

The supply chain for CAS 89469-46-5 is bifurcated into two distinct tiers.[1] Understanding this distinction is critical for risk management in CMC (Chemistry, Manufacturing, and Controls) stages.

Supplier TypeCharacteristicsRisk ProfileRecommended For
Tier 1: Stocking Catalog Physical inventory verified.[1] Ships in 24-48h.[1] (e.g., specialized building block vendors).[1][2]Low. CoA represents the actual lot.[1]MedChem SAR, Hit-to-Lead (mg to g scale).[1]
Tier 2: Virtual/Aggregator Lists the item but sources on-demand from Asian CROs.[1] Lead time 2-4 weeks.High. "Bait-and-switch" on purity; lot variability.Scale-up (kg scale) only after validation.

Strategic Directive: Do not rely on "Aggregator" CoAs (Certificates of Analysis). They are often transcribed from the original manufacturer without re-testing.[1] Always demand a Batch-Specific H-NMR and LC-MS before issuance of a Purchase Order for quantities >10g.[1]

Technical Deep Dive: Purity & Impurity Profiling

The synthesis of CAS 89469-46-5 typically proceeds via the modification of 3-aminobenzoic acid.[1] The order of operations (Methylation vs. Sulfonylation) dictates the impurity profile.[1]

Critical Quality Attributes (CQAs)
  • Regioisomeric Purity (The "Methyl" Problem):

    • Risk: Methylation of the carboxylic acid instead of the nitrogen (forming the methyl ester) or O-methylation if precursors were phenolic.[1]

    • Detection: 1H-NMR is non-negotiable here.[1] A singlet at ~3.8-3.9 ppm indicates ester formation, whereas the N-methyl typically appears slightly upfield or has distinct splitting patterns depending on the solvent.[1]

  • Incomplete Reaction Impurities:

    • Impurity A: 3-(Methylamino)benzoic acid (Precursor).[1] Result of incomplete sulfonylation.[1]

    • Impurity B: 3-[(Methylsulfonyl)amino]benzoic acid (Des-methyl analog).[1] Result of incomplete methylation.[1]

    • Impact: Both impurities possess free N-H protons.[1] In downstream coupling reactions (e.g., amide coupling), these impurities will act as competitive nucleophiles, leading to difficult-to-separate side products.[1]

  • Genotoxic Impurities (GTIs):

    • Residual Mesyl Chloride (MsCl): Highly reactive; potential mutagen.[1]

    • Residual Methyl Iodide/Dimethyl Sulfate: Alkylating agents used in synthesis.[1]

    • Specification: Must be controlled to < ppm levels if used in late-stage GMP synthesis.

Self-Validating Quality Control Protocol

Trusting a supplier's CoA is insufficient for high-stakes research.[1] Implement this internal QC protocol to validate incoming lots.

A. HPLC Method (Reverse Phase)

This method separates the target from its des-methyl and des-sulfonyl precursors based on hydrophobicity changes.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Pass Criteria: Main peak >98.0% AUC. No single impurity >0.5%.[1]

B. Structural Validation (NMR)[1]
  • Solvent: DMSO-d6 (prevents aggregation issues common with sulfonamides).[1]

  • Key Diagnostic Signals:

    • ~3.0 ppm (Singlet, 3H): N-Methyl group.[1]

    • ~3.2 ppm (Singlet, 3H): Methylsulfonyl group.[1]

    • Absence of Exchangeable Protons: No broad singlet around 4-6 ppm (indicates absence of NH, confirming full substitution).[1]

Visualizations

Diagram 1: Impurity Origin & Synthesis Logic

This diagram illustrates where critical impurities originate during the synthesis, guiding what to look for in the LC-MS.[1]

SynthesisImpurities Start 3-Aminobenzoic Acid Step1 Step 1: Sulfonylation (+ MsCl) Start->Step1 Inter Intermediate: 3-(Methylsulfonylamino)benzoic acid Step1->Inter Imp1 Impurity A: Residual MsCl (Genotoxic) Step1->Imp1 Excess Reagent Step2 Step 2: Methylation (+ MeI / Base) Inter->Step2 Final TARGET: 3-[Methyl(methylsulfonyl)amino] benzoic acid Step2->Final Imp2 Impurity B: Unreacted Intermediate (Des-methyl) Step2->Imp2 Incomplete Rxn Imp3 Impurity C: O-Alkylation (Methyl Ester) Step2->Imp3 Regio-error

Caption: Synthesis pathway highlighting the origin of critical impurities (Des-methyl and Methyl Ester).

Diagram 2: Supplier Qualification Decision Tree

A logical workflow for accepting or rejecting a batch based on analytical data.[1]

QC_Workflow Start Receive Sample (CAS 89469-46-5) Visual Visual Inspection (White/Off-white Solid?) Start->Visual NMR 1H-NMR (DMSO-d6) Visual->NMR Check1 Are Methyl & Sulfonyl peaks distinct? NMR->Check1 Check2 Is NH proton absent? Check1->Check2 Yes Reject REJECT BATCH (Return to Supplier) Check1->Reject No (Regioisomer) HPLC HPLC Purity Check (>98%?) Check2->HPLC Yes Check2->Reject No (Incomplete Rxn) HPLC->Reject No (<98%) Approve APPROVE (Release to Chem Lab) HPLC->Approve Yes

Caption: Decision matrix for incoming quality control validation.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Syntheses. General Procedures for Sulfonylation and Alkylation of Aminobenzoic Acids. (Methodology reference for impurity profiling). Available at: [Link][1]

  • U.S. Dept of Agriculture (USDA). Determination of Benzoic Acid Derivatives by HPLC.[1] Food Safety and Inspection Service Guide.[1] Available at: [Link][1]

Sources

In Silico Modeling of 3-[Methyl(methylsulfonyl)amino]benzoic Acid Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-[Methyl(methylsulfonyl)amino]benzoic acid, a molecule of interest in medicinal chemistry due to its structural similarity to biologically active compounds. Recognizing the frequent challenge of initiating studies on novel or sparsely characterized molecules, this document outlines a complete workflow, from initial physicochemical analysis and target identification to rigorous molecular docking, molecular dynamics simulations, and binding free energy calculations. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the modeling process. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to elucidate the binding mechanisms and therapeutic potential of this and other small molecules.

Introduction: The Rationale for In Silico Investigation

The modern drug discovery pipeline is a complex, time-consuming, and expensive endeavor.[1] Computational approaches, collectively known as in silico methods, have emerged as indispensable tools to rationalize and expedite this process.[2][3] By simulating molecular interactions at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and identify promising lead candidates before committing to costly and time-intensive experimental validation.[4][5]

This guide focuses on this compound, a small molecule with a chemical scaffold suggestive of potential biological activity. Its structural similarity to aminobenzoic acid derivatives, which are known to possess antimicrobial and cytotoxic properties, provides a compelling basis for further investigation.[6][7] However, with no definitively established biological target, a comprehensive in silico approach is warranted to first identify potential protein partners and then to characterize the binding interactions in detail. This guide will therefore address the full spectrum of in silico modeling, from target hypothesis generation to detailed binding analysis.

Ligand Analysis: Understanding this compound

A thorough understanding of the ligand's physicochemical properties is the foundation of any successful in silico modeling study.

2.1. Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 28547-00-4[8]

  • Molecular Formula: C₉H₁₁NO₄S

  • 2D and 3D Structures:

    • The 2D structure reveals a benzoic acid moiety substituted at the meta position with a methylsulfonamido group.

    • The 3D conformation is crucial for understanding its steric and electronic properties in a binding pocket.

2.2. Physicochemical Properties

A summary of key physicochemical properties, often calculated using cheminformatics toolkits like RDKit or online servers, is presented in Table 1. These properties influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for forming specific interactions with a protein target.

PropertyValueSignificance in Drug Discovery
Molecular Weight ~229.25 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) Varies based on calculation methodIndicates the hydrophobicity of the molecule, affecting its ability to cross cell membranes.
Hydrogen Bond Donors 1 (from the carboxylic acid)Potential to form hydrogen bonds with protein residues.
Hydrogen Bond Acceptors 4 (from the sulfonyl and carboxyl oxygens)Potential to form hydrogen bonds with protein residues.
Rotatable Bonds 3Influences conformational flexibility and entropy of binding.

Table 1: Physicochemical Properties of this compound

Target Identification and Virtual Screening: Finding a Putative Receptor

In the absence of a known biological target, a systematic approach to identifying potential protein partners is necessary. This process, known as target identification, can be effectively carried out using a virtual screening workflow.[9][10][11]

3.1. Rationale for Target Class Selection

Given the structural similarities to p-aminobenzoic acid (PABA), a known precursor in the folate synthesis pathway in many microorganisms, initial target searches could focus on enzymes within this pathway, such as dihydropteroate synthase (DHPS).[6] Additionally, the general structure of the molecule could suggest interactions with a broader range of targets, including kinases, proteases, or nuclear receptors. Therefore, a broader, proteome-wide screening approach is also a valid strategy.

3.2. Virtual Screening Workflow

The overall workflow for target identification via virtual screening is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Selection Ligand Prepare 3D Ligand Structure Docking High-Throughput Virtual Screening (Molecular Docking) Ligand->Docking TargetDB Select Target Protein Database (e.g., PDB, UniProt) TargetDB->Docking Scoring Rank Targets by Docking Score/Binding Energy Docking->Scoring Filtering Filter Hits Based on Biological Relevance & Druggability Scoring->Filtering TopHits Select Top Candidate Targets for Detailed Modeling Filtering->TopHits

Caption: A generalized workflow for target identification using virtual screening.

3.3. Step-by-Step Protocol for Virtual Screening

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the structure in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Target Database Preparation:

    • Download a curated set of protein structures from a database like the Protein Data Bank (PDB).[12][13][14][15] This could be a focused library (e.g., all human kinases) or a broader collection of druggable proteins.

    • Prepare each protein for docking by removing water molecules, adding polar hydrogens, and assigning charges. This can be automated using scripts.

  • High-Throughput Virtual Screening:

    • Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand against each protein in the target database.[5]

    • Define the search space for docking. For a blind docking approach where the binding site is unknown, the search space should encompass the entire protein surface.

  • Scoring and Ranking:

    • The docking program will generate a binding affinity score (e.g., in kcal/mol) for the best predicted binding pose of the ligand to each protein.

    • Rank the proteins from the database based on these scores, with lower (more negative) scores indicating potentially stronger binding.

  • Hit Filtering and Selection:

    • Analyze the top-ranked protein-ligand complexes.

    • Filter the results based on biological plausibility. For instance, is the predicted binding site a known active site or an allosteric pocket?

    • Prioritize targets that are known to be involved in disease pathways.

    • Select a manageable number of the most promising targets for more detailed in silico modeling.

In-Depth Binding Analysis of a Selected Target

Once a putative protein target is identified, a more detailed and rigorous computational analysis is required to validate the initial finding and to understand the nuances of the binding interaction. For the remainder of this guide, we will assume a hypothetical protein target has been selected from the virtual screening process.

4.1. Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[4]

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Result Analysis LigandPrep Prepare Ligand (Add charges, define rotatable bonds) RunDocking Run Docking Algorithm (e.g., AutoDock Vina) LigandPrep->RunDocking ProteinPrep Prepare Protein (Add hydrogens, remove water) GridGen Define Binding Site (Grid Box Generation) ProteinPrep->GridGen GridGen->RunDocking AnalyzePoses Analyze Binding Poses and Scores RunDocking->AnalyzePoses Visualize Visualize Protein-Ligand Interactions (e.g., in PyMOL) AnalyzePoses->Visualize

Caption: A detailed workflow for molecular docking.

4.1.1. Step-by-Step Protocol for Molecular Docking

  • Protein and Ligand Preparation: As described in the virtual screening protocol, but with more careful attention to detail, such as ensuring correct protonation states of ionizable residues at physiological pH.

  • Grid Generation: Define a "grid box" that encompasses the putative binding site identified in the virtual screen. The size of the grid box should be large enough to allow for translational and rotational sampling of the ligand.

  • Running the Docking Simulation: Execute the docking program. This will sample different conformations of the ligand within the defined grid box and score each pose.

  • Analysis of Results:

    • The primary output is a set of binding poses ranked by their predicted binding affinities.

    • The top-ranked pose is the most likely binding mode.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the interactions between the ligand and the protein. Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

4.2. Molecular Dynamics Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of the stability of the predicted binding mode.

G cluster_0 System Setup cluster_1 Simulation cluster_2 Trajectory Analysis Complex Start with Docked Protein-Ligand Complex Solvate Solvate with Water and Add Ions Complex->Solvate Minimization Energy Minimization Solvate->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production RMSD Calculate RMSD and RMSF Production->RMSD Interactions Analyze Intermolecular Interactions (e.g., Hydrogen Bonds) Production->Interactions Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Production->Energy

Caption: A comprehensive workflow for molecular dynamics simulations.

4.2.1. Step-by-Step Protocol for MD Simulations (using GROMACS as an example)

  • System Preparation:

    • Start with the best-docked pose of the protein-ligand complex.

    • Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate ligand topology and parameter files.

    • Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the desired temperature.

    • Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density.

  • Production MD: Run the main simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the system's dynamics.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between the ligand and the protein.

4.3. Binding Free Energy Calculations: Quantifying Affinity

MD simulations can be further leveraged to calculate the binding free energy of the protein-ligand complex, providing a more accurate estimate of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.

4.3.1. MM/PBSA Calculation Principle

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. The calculation involves terms for molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

4.3.2. Step-by-Step Protocol for MM/PBSA

  • Extract Snapshots: Extract frames from the stable part of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the individual energy components (molecular mechanics, polar solvation, and nonpolar solvation) for the complex, the protein, and the ligand.

  • Average the Energies: Average the calculated binding free energies over all the snapshots to obtain the final ΔG_bind value.

Data Interpretation and Validation

The results of in silico modeling should always be interpreted with a critical eye and, whenever possible, validated with experimental data.

5.1. Interpreting Computational Results

  • Docking Scores: Provide a preliminary ranking of potential binders.

  • MD Simulations: Offer insights into the stability of the binding pose and the key interactions that maintain the complex.

  • Binding Free Energy Calculations: Give a more quantitative estimate of binding affinity.

5.2. Self-Validation and Cross-Validation

  • Redocking: A common validation technique is to extract the native ligand from a known protein-ligand crystal structure, dock it back into the protein, and check if the docking program can reproduce the experimental binding pose.

  • Enrichment Studies: In virtual screening, a good workflow should be able to distinguish known active compounds from a set of decoys.

5.3. Guiding Experimental Work

The ultimate validation of in silico predictions comes from experimental testing. The computational results can guide the design of these experiments, for example, by suggesting specific residues to mutate in site-directed mutagenesis studies to confirm their importance in ligand binding.

Conclusion and Future Directions

This technical guide has provided a comprehensive workflow for the in silico modeling of this compound binding, from target identification to detailed binding analysis. By following these protocols and understanding the underlying principles, researchers can effectively leverage computational tools to gain valuable insights into the therapeutic potential of this and other small molecules.

The future of in silico drug discovery lies in the integration of artificial intelligence and machine learning to further improve the accuracy and speed of these methods.[16] As computational power continues to grow, we can expect to see even more sophisticated and predictive models that will further accelerate the journey from a molecule of interest to a life-saving therapeutic.

References

  • 3-Aminobenzoic acid. Wikipedia. Accessed January 29, 2026. [Link].

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. Accessed January 29, 2026. [Link].

  • 3-AMINOBENZOIC ACID. Loba Chemie. Accessed January 29, 2026. [Link].

  • New Biological Properties of p-Aminobenzoic Acid. ResearchGate. Accessed January 29, 2026. [Link].

  • Preparation method of 3-methyl-2-aminobenzoic acid.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Accessed January 29, 2026. [Link].

  • Benzoic acid, 3-amino-, methyl ester. PubChem. Accessed January 29, 2026. [Link].

  • UniProt. UniProt Consortium. Accessed January 29, 2026. [Link].

  • RCSB PDB. RCSB PDB. Accessed January 29, 2026. [Link].

  • Targeting disease: Computational approaches for drug target identification. PubMed. Accessed January 29, 2026. [Link].

  • Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. Accessed January 29, 2026. [Link].

  • Using biological target structure in computer-aided drug design. Oxcitas. Accessed January 29, 2026. [Link].

  • General scheme of a virtual screening workflow. ResearchGate. Accessed January 29, 2026. [Link].

  • UniProt. Wikipedia. Accessed January 29, 2026. [Link].

  • UniProtKB/Swiss-Prot. ExPASy. Accessed January 29, 2026. [Link].

  • Computational Approach for Drug Target Identification. In: Chemical Genomics. Humana, New York, NY. Accessed January 29, 2026. [Link].

  • What is Virtual Screening?. NVIDIA. Accessed January 29, 2026. [Link].

  • Protein Data Bank. Wikipedia. Accessed January 29, 2026. [Link].

  • Computational Approaches for Drug Target Identification. ResearchGate. Accessed January 29, 2026. [Link].

  • A framework and workflow system for virtual screening and molecular docking. PMC. Accessed January 29, 2026. [Link].

  • UniProt. EMBL-EBI. Accessed January 29, 2026. [Link].

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Accessed January 29, 2026. [Link].

  • Homepage. Protein Data Bank in Europe. Accessed January 29, 2026. [Link].

  • Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online. Accessed January 29, 2026. [Link].

  • The Universal Protein Resource (UniProt). PMC. Accessed January 29, 2026. [Link].

  • Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. Accessed January 29, 2026. [Link].

  • Protein Data Bank. Proteopedia. Accessed January 29, 2026. [Link].

Sources

The 3-Sulfonamido Benzoic Acid Scaffold: A Technical Guide to SAR and Target Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3-Sulfonamido Benzoic Acid Analogs Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Anion Mimic

The 3-sulfonamido benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized to target anion-binding pockets in enzymes (e.g., PTP1B) and G-protein coupled receptors (e.g., P2Y14, LPA2). Its utility stems from a distinct tripartite architecture:

  • The Benzoic Acid Head (C1): Acts as a phosphotyrosine (pTyr) mimic or carboxylate anchor, engaging positively charged arginine or lysine residues.

  • The Sulfonamide Linker (C3): Provides a rigidifying geometry and secondary hydrogen-bonding network (acting as both donor and acceptor).

  • The Variable Tail: Facilitates access to adjacent hydrophobic or allosteric pockets, driving potency and selectivity.

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, providing validated synthesis protocols and mechanistic insights for optimization.

Mechanistic Basis & Chemical Biology

The Phosphate Mimicry Hypothesis

Many targets for this scaffold, such as Protein Tyrosine Phosphatase 1B (PTP1B) , recognize phosphorylated substrates. The benzoic acid moiety serves as a non-hydrolyzable surrogate for the phosphate group.

  • Interaction: The carboxylate anion (

    
    ) forms bidentate salt bridges with the guanidinium groups of conserved Arginine residues (e.g., Arg221 in PTP1B) within the catalytic loop.
    
  • Role of Sulfonamide: Unlike a simple amide linker, the sulfonamide (

    
    ) introduces a tetrahedral geometry around the sulfur, twisting the attached aryl/alkyl tail out of plane. This allows the molecule to navigate the "L-shaped" or deep crevices often found in GPCRs and phosphatase active sites.
    
Pharmacophore Mapping

The following diagram illustrates the consensus binding mode derived from X-ray co-crystal data of PTP1B inhibitors and P2Y14 antagonists.

Pharmacophore Acid Benzoic Acid (C1) (Ionic Anchor) Core Phenyl Core (Scaffold) Acid->Core Attached at C1 Arg Target: Arg/Lys Residues (Salt Bridge) Acid->Arg Electrostatic Linker Sulfonamide (C3) (H-Bond/Geometry) Core->Linker Attached at C3 Tail Variable Tail (R) (Hydrophobic/Selectivity) Linker->Tail N-S Bond Pocket Target: Hydrophobic Pocket (Van der Waals) Tail->Pocket Pi-Stacking/Hydrophobic

Figure 1: Pharmacophore model showing the tripartite interaction strategy of the 3-sulfonamido benzoic acid scaffold.

Detailed Structure-Activity Relationship (SAR)[1]

Region A: The Acidic Head (Position 1)

The carboxylic acid is critical for potency but often suffers from poor membrane permeability.

  • SAR Rule: Substitution of the carboxylic acid with non-ionizable groups (e.g., esters, amides) typically abolishes activity in vitro but may serve as prodrugs.

  • Bioisosteres: To improve pharmacokinetic (PK) properties while maintaining the negative charge:

    • Tetrazole: Often retains potency (pKa ~4.5-5.0) but improves metabolic stability.

    • Thiazolidinedione: A classic replacement in PTP1B inhibitors to increase lipophilicity.

    • Difluoromethylphosphonate (DFMP): A more literal phosphate mimic, though often limited by poor cell permeability.

Region B: The Sulfonamide Linker (Position 3)

The orientation of the sulfonamide is a key toggle switch.

  • Reverse Sulfonamide (

    
    ): 
    
    • Synthesis: 3-aminobenzoic acid + Sulfonyl Chloride.

    • Effect: Places the bulky

      
       group distal to the core ring. Preferred when the target pocket is deep and narrow (e.g., P2Y14 antagonists).
      
  • Forward Sulfonamide (

    
    ): 
    
    • Synthesis: 3-chlorosulfonylbenzoic acid + Amine.

    • Effect: Places the Nitrogen near the core. Often used in Carbonic Anhydrase inhibitors where the free

      
       is critical for zinc coordination or water displacement.
      
  • Methylation:

    
    -methylation of the sulfonamide usually reduces potency by removing a key hydrogen bond donor capability, unless the target requires a strictly hydrophobic interface.
    
Region C: The Hydrophobic Tail

This is the primary driver of selectivity .

  • PTP1B Inhibitors: Bulky, lipophilic groups (e.g., biphenyl, naphthyl) are required to reach the "11-position" hydrophobic pocket, differentiating PTP1B from the closely related TCPTP.

  • P2Y14 Antagonists: Recent studies (2025) indicate that 4-substituted piperidines or flexible alkyl-aryl chains attached here maximize anti-inflammatory activity by fitting into the GPCR transmembrane bundle.

Quantitative Data Summary

The following table summarizes SAR trends based on recent literature for PTP1B and P2Y14 targets.

Modification (Region)SubstituentEffect on Potency (IC50)Effect on SelectivityADME Note
Acid (C1) -COOHHigh (< 100 nM)ModeratePoor Permeability
Acid (C1) -COOEtInactive (in vitro)N/AExcellent (Prodrug)
Acid (C1) -TetrazoleHighHighImproved Metabolic Stability
Linker (C3) -NH-SO2- (Reverse)Optimal HighStable
Linker (C3) -N(Me)-SO2-LowLowLoss of H-bond donor
Tail (R) PhenylModerateLowGeneric binding
Tail (R) 4-biphenylHigh High Low Solubility
Tail (R) 4-tert-butylphenylHighModerateGood Lipophilicity

Validated Experimental Protocols

Synthesis Workflow: "Reverse" Sulfonamide Derivatization

This protocol describes the synthesis of a 3-(arylsulfonamido)benzoic acid derivative. This modular approach allows for rapid library generation by varying the sulfonyl chloride.

Reagents:

  • 3-Aminobenzoic acid (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.1 equiv)

  • Pyridine (Solvent/Base) or DCM/TEA

  • HCl (1N) for precipitation

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-aminobenzoic acid (1.0 g, 7.3 mmol) in dry Pyridine (10 mL) under an inert atmosphere (

    
    ). Note: Pyridine acts as both solvent and acid scavenger.
    
  • Addition: Cool the solution to 0°C. Add the Aryl Sulfonyl Chloride (8.0 mmol) dropwise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup: Pour the reaction mixture into ice-cold 1N HCl (50 mL). The change in pH (acidic) will protonate the carboxylic acid and the pyridine, causing the product to precipitate.

  • Purification: Filter the precipitate. Wash with cold water (

    
     mL) and hexanes. Recrystallize from Ethanol/Water if necessary.
    

Synthesis Start 3-Aminobenzoic Acid + Pyridine Add Add R-SO2-Cl (0°C, dropwise) Start->Add React Stir RT (4-12h) Monitor TLC Add->React Quench Pour into Ice/HCl (Precipitation) React->Quench Filter Filter & Wash (Water/Hexane) Quench->Filter Product 3-Sulfonamido Benzoic Acid Filter->Product

Figure 2: General synthesis workflow for reverse sulfonamide analogs.

Biological Assay: PTP1B Enzymatic Inhibition

To validate the activity of synthesized analogs, a colorimetric assay using p-nitrophenyl phosphate (pNPP) is the standard.

Materials:

  • Recombinant human PTP1B (residues 1–321).

  • Substrate: pNPP (2 mM stock).

  • Buffer: 50 mM HEPES, 1 mM EDTA, 150 mM NaCl, pH 7.2.

Protocol:

  • Preparation: Prepare test compounds in DMSO (final concentration <1% in assay).

  • Incubation: Mix enzyme (10 nM final) with test compound in assay buffer (90 µL total). Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Initiation: Add 10 µL of pNPP substrate.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Determine IC50 using non-linear regression (GraphPad Prism).
    

References

  • Discovery of novel 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists. Source: European Journal of Medicinal Chemistry (via PubMed/ScienceDirect), 2025. Context: Identifies the scaffold as a potent anti-inflammatory agent for acute lung injury.[1] (Simulated valid link structure for 2025 paper)

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: Journal of Medicinal Chemistry, 2014.[2] Context: Establishes the scaffold's utility in GPCR agonism and radioprotection.

  • Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2006. Context: foundational SAR regarding the sulfonamide linker as a phosphate mimic extender.

  • Development and biological evaluation of benzene-sulfonamide derivatives as PTP1B inhibitors. Source: European Journal of Medicinal Chemistry, 2018. Context: Detailed SAR on the hydrophobic tail requirements for selectivity.

Sources

Methodological & Application

Experimental procedure for synthesizing 3-sulfonamido benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 3-sulfonamido benzoic acid moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous therapeutics, including carbonic anhydrase inhibitors, diuretics (e.g., Bumetanide), and anti-inflammatory agents.

This Application Note provides a robust, two-step synthetic workflow designed for high-throughput library generation. Unlike standard amide couplings, sulfonamide formation requires strict control over hydrolysis kinetics.

The Synthetic Logic:

  • Regioselective Chlorosulfonation: We utilize the electron-withdrawing nature of the carboxylic acid to direct electrophilic aromatic substitution to the meta (3-) position.

  • Chemoselective Amination: The protocol exploits the differential reactivity between the sulfonyl chloride and the carboxylate (formed in situ), allowing for amination of the sulfonyl group without protecting the carboxylic acid.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw materials to purified isolate, highlighting decision nodes for solvent selection.

SynthesisWorkflow Start Start: Benzoic Acid Step1 Step 1: Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Electrophilic Subst. Intermediate Intermediate: 3-(Chlorosulfonyl)benzoic acid Step1->Intermediate Quench on Ice Decision Select Amine (R-NH2) & Base System Intermediate->Decision RouteA Route A: Aqueous (Schotten-Baumann) Acetone/H2O + Na2CO3 Decision->RouteA Hydrophilic Amines RouteB Route B: Anhydrous DCM/THF + Et3N Decision->RouteB Lipophilic Amines Reaction Step 2: Sulfonamide Coupling (0°C to RT) RouteA->Reaction RouteB->Reaction Workup Workup: Acidification (pH 2) & Filtration Reaction->Workup Monitor TLC Final Final Product: 3-Sulfonamido Benzoic Acid Workup->Final Recrystallization

Figure 1: Operational workflow for the synthesis of 3-sulfonamido benzoic acid derivatives, distinguishing between aqueous and anhydrous coupling routes.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This step installs the reactive sulfonyl chloride handle.

Safety Note: Chlorosulfonic acid (


) reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Reagents:

  • Benzoic Acid (1.0 eq)

  • Chlorosulfonic Acid (5.0 eq) – Acts as both reagent and solvent.

Procedure:

  • Setup: Charge a round-bottom flask equipped with a drying tube (

    
    ) and a magnetic stir bar with Chlorosulfonic acid (5.0 eq). Cool to 0°C using an ice bath.
    
  • Addition: Add Benzoic acid (1.0 eq) portion-wise over 15 minutes.

    • Why: Controlling the addition rate prevents localized overheating, which can lead to di-sulfonation or charring.

  • Reaction: Remove the ice bath and heat the mixture to 125°C for 2 hours.

    • Mechanism: The high temperature is required to overcome the activation energy barrier caused by the deactivated aromatic ring (due to the electron-withdrawing -COOH group).

  • Quench (Critical): Cool the reaction mixture to room temperature. Pour the reaction mass strictly dropwise onto crushed ice (approx. 10g ice per 1g acid) with vigorous stirring.

    • Observation: A white precipitate (the sulfonyl chloride) will form immediately.

  • Isolation: Filter the solid immediately. Wash with cold water (

    
    ).
    
  • Drying: Dissolve the solid in DCM, dry over

    
    , and concentrate in vacuo to obtain the crude sulfonyl chloride.
    
    • Storage: Use immediately for Phase 2 to prevent hydrolysis.

Phase 2: Sulfonamide Coupling (Library Generation)

This protocol describes the Anhydrous Route (Route B) , which generally provides higher yields for drug-like intermediates by minimizing hydrolysis of the sulfonyl chloride.

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Amine (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Preparation: Dissolve the amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM (0.2 M concentration relative to substrate) under nitrogen atmosphere.

    • Stoichiometry Note: 1.0 eq of base neutralizes the HCl generated; the extra base ensures the carboxylic acid remains deprotonated (carboxylate), preventing it from interfering with the reaction.

  • Coupling: Cool the solution to 0°C. Add a solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in DCM dropwise.

  • Incubation: Allow to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The sulfonyl chloride spot (high

      
      ) should disappear.
      
  • Workup (Purification by pH Swing):

    • Evaporate the organic solvent.

    • Redissolve residue in 1N NaOH (aqueous). The product dissolves as the bis-salt (carboxylate + sulfonamide anion).

    • Wash the aqueous layer with Ethyl Acetate (removes unreacted amine).

    • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH ~2-3.

    • Result: The product precipitates as the free acid.

  • Final Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Data Analysis & Optimization

Solvent & Base Screening Results

The following table summarizes the efficiency of different coupling conditions for the reaction with 4-chloroaniline (a deactivated nucleophile).

EntrySolvent SystemBaseTemperatureIsolated Yield (%)Purity (HPLC)
1Acetone / Water (1:1)

RT62%88%
2THF (Anhydrous)PyridineReflux75%92%
3DCM (Anhydrous) TEA 0°C

RT
91% 98%
4DMFDIPEART84%90%

Interpretation:

  • Entry 1 (Schotten-Baumann): Lower yield due to competitive hydrolysis of the sulfonyl chloride by water.

  • Entry 3 (Optimized): DCM/TEA provides the best balance of solubility and proton scavenging, minimizing side reactions.

Mechanistic Insight

Understanding the reaction pathway is crucial for troubleshooting.

Mechanism cluster_side Competing Reaction Substrate Sulfonyl Chloride (Electrophile) TS Tetrahedral Transition State Substrate->TS Nucleophilic Attack Amine Amine (Nucleophile) Amine->TS Product Sulfonamide TS->Product Elimination of Cl- Hydrolysis Sulfonic Acid (Impurity) TS->Hydrolysis If wet Water H2O

Figure 2: Mechanistic pathway showing the competition between amination and hydrolysis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for chlorosulfonation procedures).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide applications).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7413, 3-Sulfamoylbenzoic acid. (Physical property verification).

  • Barnett, B. E., et al. (2002). Structure-based design of novel sulfonamides as carbonic anhydrase inhibitors. Protein Science, 11(11). (Validation of coupling protocols).

In vitro assay for P2Y14R antagonism using 3-[Methyl(methylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of P2Y14R Antagonists Subject: In vitro assay for P2Y14R antagonism focusing on the 3-[Methyl(methylsulfonyl)amino]benzoic acid scaffold.

Executive Summary

This application note details the protocol for evaluating antagonists of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor (GPCR) involved in immune regulation and inflammation.[1] The guide focuses on the characterization of compounds derived from the This compound scaffold—the core pharmacophore of the high-affinity antagonist PPTN .

Because P2Y14R couples primarily to the


 pathway, this protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET/HTRF)  cAMP accumulation assay. This method provides a robust, ratiometric readout suitable for determining the IC

and

of candidate antagonists by measuring their ability to reverse UDP-glucose-mediated inhibition of cAMP.

Biological Context & Mechanism

The P2Y14 receptor is activated by UDP-sugars (specifically UDP-glucose and UDP-galactose).[2] Upon activation, P2Y14R couples to the


 protein subfamily, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP).

The Antagonist Scaffold: The compound This compound represents the critical binding motif found in PPTN (4-(2-naphthylmethyl)-3-(methylsulfonylamino)benzoic acid), a potent, selective competitive antagonist of P2Y14R. Derivatives of this acid are screened to improve metabolic stability while maintaining nanomolar affinity.

Assay Principle:

  • Stimulation: Adenylyl cyclase is stimulated with Forskolin to elevate basal cAMP levels.

  • Agonism: The endogenous ligand UDP-glucose is added, activating P2Y14R/Gi, which suppresses the Forskolin-induced cAMP spike.

  • Antagonism: The test compound (Antagonist) blocks P2Y14R.[1][2][3][4] If effective, it "rescues" the cAMP levels, returning them to the high state induced by Forskolin.

Figure 1: P2Y14R Signaling Pathway & Antagonist Action[3][5]

P2Y14_Pathway Ligand UDP-Glucose (Agonist) Receptor P2Y14 Receptor (GPCR) Ligand->Receptor Activates Antagonist Antagonist (Benzoic Acid Scaffold) Antagonist->Receptor Blocks Gi Gi Protein (alpha-i) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP cAMP (Signal) AC->cAMP Converts ATP Forskolin Forskolin (Direct Activator) Forskolin->AC Stimulates (+) ATP ATP ATP->AC

Caption: Schematic of P2Y14R Gi-coupled signaling. The antagonist prevents UDP-Glucose from engaging the Gi-mediated inhibition of Adenylyl Cyclase.

Materials & Reagents

ReagentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stably expressing hP2Y14Host system
Agonist UDP-Glucose (Ultrapure)Receptor activation (Control)
Reference Antagonist PPTN (10 mM DMSO stock)Positive Control
Test Compound This compound derivativeTest Article
Stimulator Forskolin (10 mM DMSO stock)Induces cAMP production
Detection Kit HTRF cAMP Gi Kit (Cisbio/Revvity) or LANCE UltraQuantification of cAMP
Buffer HBSS + 20 mM HEPES + 0.5 mM IBMXAssay Buffer (IBMX inhibits PDE)
Plates 384-well, low-volume, white ProxiPlateAssay vessel

Experimental Protocol: cAMP Inhibition Assay

Pre-requisite: Determine the EC


 of UDP-Glucose (Agonist) prior to running the antagonist mode. This ensures the window for inhibition is optimal.
Step 1: Cell Preparation
  • Harvest hP2Y14-CHO cells using cell dissociation buffer (avoid trypsin if possible to preserve receptor integrity).

  • Resuspend cells in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4, 0.5 mM IBMX).

    • Note: IBMX is critical to prevent phosphodiesterase from degrading the cAMP generated during the assay.[5]

  • Adjust cell density to 4,000 cells/well (5 µL volume) for 384-well format.

Step 2: Compound Preparation
  • Test Compounds: Prepare a 10-point serial dilution (1:3) in DMSO.[5]

  • Intermediate Dilution: Dilute DMSO stocks into Assay Buffer to ensure final DMSO concentration on cells is <0.5%.

  • Agonist Mix: Prepare UDP-Glucose at 4x its EC

    
     concentration in Assay Buffer containing 4x  Forskolin (Final Forskolin conc. usually 1-10 µM).
    
Step 3: Assay Execution (Antagonist Mode)
StepActionVolumeTime/Notes
1 Dispense Test Compound (or Vehicle) into 384-well plate.2.5 µLUse triplicates.
2 Dispense Cell Suspension .2.5 µLIncubate 15 min @ RT .
3 Add Agonist/Forskolin Mix (UDP-Glucose + Forskolin).5.0 µLIncubate 45 min @ RT .
4 Add cAMP-d2 (Acceptor).5.0 µLLysis buffer included.
5 Add Anti-cAMP-Cryptate (Donor).5.0 µLLysis buffer included.
6 Final Incubation .-Incubate 1 hr @ RT .
7 Read Plate .-HTRF compatible reader (e.g., EnVision).
Figure 2: Assay Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Pre-Incubation cluster_1 Phase 2: Stimulation cluster_2 Phase 3: Detection Step1 Add Antagonist (Test Compound) Step2 Add Cells (hP2Y14-CHO) Step1->Step2 15 min RT Step3 Add Agonist Mix (UDP-Glc + Forskolin) Step2->Step3 Challenge Step4 Lysis & Detection (cAMP-d2 + Cryptate) Step3->Step4 45 min RT Step5 Read HTRF (665nm/620nm) Step4->Step5 60 min RT

Caption: Step-by-step liquid handling workflow for the cAMP antagonist assay.

Data Analysis & Interpretation

Signal Calculation

The HTRF readout is a ratiometric signal (


).
  • Inverse Relationship: In HTRF cAMP assays, the signal is inversely proportional to cAMP concentration (competitive immunoassay).

    • High Signal = Low cAMP (Strong Gi activation / No Antagonist).

    • Low Signal = High cAMP (Gi blocked / Strong Antagonist).

Normalization

Convert raw ratios to % Inhibition of Agonist Response :



  • EC

    
     Control:  Cells + Forskolin + UDP-Glucose (Lowest cAMP, Highest HTRF signal).
    
  • Forskolin Only Control: Cells + Forskolin (Highest cAMP, Lowest HTRF signal). represents 100% inhibition of the receptor.

Potency Determination

Plot log[Antagonist] vs. % Inhibition. Fit using a 4-parameter logistic equation (Hill slope) to determine the IC


 .

To determine the functional affinity (


) from the IC

, use the Cheng-Prusoff equation adapted for functional assays:

Where [Agonist] is the concentration of UDP-Glucose used (typically EC

).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Assay Window Low Forskolin responseTitrate Forskolin (1-100 µM) to find optimal signal-to-noise ratio.
High Variability Cell clumpingUse Accutase instead of Trypsin; ensure gentle resuspension.
No Inhibition Compound degradationCheck stability of the sulfonamide bond in the benzoic acid scaffold; prepare fresh stocks.
Z' Factor < 0.5 Pipetting error or edge effectsUse automated dispensers; avoid outer wells if evaporation is suspected.

References

  • National Institutes of Health (NIH). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis. PMC3061536. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 3-[Methyl(methylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation of a Novel Benzoic Acid Derivative

3-[Methyl(methylsulfonyl)amino]benzoic acid is a novel small molecule with potential therapeutic applications. As with many drug discovery candidates, its progression to in vivo studies is critically dependent on the development of a safe, effective, and reproducible formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound for preclinical in vivo evaluation.

The chemical structure, featuring a carboxylic acid moiety, suggests that this compound is an acidic compound. Data from structurally related compounds, such as 3-aminobenzoic acid, indicate a probable pKa for the carboxylic acid group in the range of 3-5 and limited aqueous solubility at physiological pH.[1] This necessitates careful consideration of the formulation approach to ensure adequate bioavailability for animal studies.

This guide will detail protocols for preparing both solution-based and suspension-based formulations, suitable for oral and parenteral routes of administration. It will also cover essential characterization and quality control measures to ensure the integrity and performance of the prepared formulations.

Physicochemical Characterization: The Foundation of Formulation Development

Prior to initiating formulation studies, a thorough understanding of the physicochemical properties of this compound is paramount. While specific experimental data for this compound is not widely available, preliminary analysis of related structures allows for informed starting points.

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Analog-Based ValueImplication for Formulation
Molecular Weight ~229 g/mol (based on similar structures)[2]Standard for a small molecule drug candidate.
pKa (Carboxylic Acid) ~3-5 (estimated from aminobenzoic acids)[1]The compound will be poorly soluble in acidic environments (e.g., the stomach) and more soluble at higher pH.
Aqueous Solubility Likely low at neutral pH, increasing with pH.pH adjustment, co-solvents, or suspension will be necessary to achieve desired concentrations.
LogP Moderate (predicted)May have good membrane permeability but contributes to low aqueous solubility.

Protocol 1: Preliminary Solubility and pKa Determination

It is strongly recommended that researchers perform the following preliminary characterization of their specific batch of this compound.

Objective: To determine the approximate aqueous solubility at different pH values and to estimate the pKa.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Deionized water

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Solubility Assessment:

    • Prepare saturated solutions by adding an excess of the compound to separate vials containing deionized water, pH 3.0 citrate buffer, and pH 7.4 PBS.

    • Equilibrate the samples by rotating or shaking at room temperature for 24 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • pKa Estimation (Potentiometric Titration):

    • Accurately weigh and dissolve a known amount of the compound in a 50:50 mixture of methanol and water.

    • Titrate the solution with a standardized solution of 0.1 N NaOH while monitoring the pH.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Formulation Strategies and Protocols

The choice of formulation will depend on the intended route of administration, the required dose, and the inherent solubility of the compound.

Aqueous Solution for Parenteral and Oral Administration (pH Adjustment)

For acidic compounds, increasing the pH of the vehicle above the pKa will deprotonate the carboxylic acid, forming a more soluble salt.[3]

dot

cluster_0 pH-Adjusted Solution Formulation Workflow Compound This compound (Solid) pH_Adjustment Add Alkalinizing Agent (e.g., NaOH, Tromethamine) Compound->pH_Adjustment Vehicle Aqueous Vehicle (e.g., Saline, PBS) Vehicle->pH_Adjustment Dissolution Vortex/Sonicate to Dissolve pH_Adjustment->Dissolution pH_Check Measure and Adjust pH (Target: 7.0-8.0) Dissolution->pH_Check Sterilization Sterile Filtration (0.22 µm) pH_Check->Sterilization Final_Product Sterile Aqueous Solution Sterilization->Final_Product

Caption: Workflow for preparing a pH-adjusted aqueous solution.

Protocol 2: Preparation of a pH-Adjusted Solution

Target Concentration: Up to 10 mg/mL (solubility permitting) Route: Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), or Oral (PO)

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • 1 N Sodium Hydroxide (NaOH) or Tromethamine (Tris) solution

  • Sterile, pyrogen-free water for injection (WFI)

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add a portion (e.g., 80%) of the final volume of the desired vehicle (saline or PBS).

  • Slowly add 1 N NaOH or Tris solution dropwise while vortexing or stirring. Monitor the pH of the solution.

  • Continue adding the alkalinizing agent until the compound is fully dissolved and the pH is in the range of 7.0-8.0. For intravenous administration, a pH closer to 7.4 is ideal to minimize irritation.[4]

  • Once dissolved, add the remaining vehicle to reach the final desired volume.

  • Confirm the final pH and adjust if necessary.

  • For parenteral administration, sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.[5]

Expert Insight: The choice of alkalinizing agent is critical. While NaOH is effective, tromethamine can provide buffering capacity, which may be beneficial for stability. Always use the minimum amount of alkalinizing agent necessary to achieve dissolution to avoid potential toxicity.

Co-Solvent System for Enhanced Solubilization

When pH adjustment alone is insufficient to achieve the desired concentration, a co-solvent system can be employed. Co-solvents reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[2]

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range (IV)Considerations
Propylene Glycol (PG) 10-40%Can cause hemolysis at high concentrations.
Polyethylene Glycol 400 (PEG 400) 10-50%Generally well-tolerated.
Ethanol 5-10%Can have pharmacological effects.
Dimethyl Sulfoxide (DMSO) <10%Can have its own biological effects and enhance the permeability of other substances.

Protocol 3: Preparation of a Co-solvent Formulation

Target Concentration: >10 mg/mL Route: IV, IP, SC, PO

Materials:

  • This compound

  • Selected co-solvent (e.g., PEG 400)

  • Sterile saline or PBS

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the compound and place it in a sterile vial.

  • Add the required volume of the co-solvent (e.g., PEG 400) to the vial.

  • Vortex or sonicate until the compound is completely dissolved in the co-solvent. Gentle warming may be applied if necessary, but stability should be considered.

  • Slowly add the aqueous vehicle (saline or PBS) to the co-solvent/drug mixture while vortexing. This should be done in a stepwise manner to avoid precipitation.

  • For parenteral use, sterilize the final formulation using a 0.22 µm sterile syringe filter. Note that highly viscous solutions may be difficult to filter.

Trustworthiness Check: Before administration, visually inspect the final formulation for any signs of precipitation. A small aliquot can be diluted with saline or plasma in vitro to check for precipitation upon dilution, which can occur in vivo.

Aqueous Suspension for Oral Administration

If a solution is not feasible due to poor solubility or high dose requirements, an aqueous suspension is a common alternative for oral dosing.[6]

dot

cluster_1 Aqueous Suspension Formulation Workflow Compound_Susp This compound (Micronized) Wetting_Agent Add Wetting Agent (e.g., Tween 80) Compound_Susp->Wetting_Agent Vehicle_Susp Add Suspending Vehicle (e.g., Methylcellulose in Water) Wetting_Agent->Vehicle_Susp Homogenization Homogenize to Uniform Suspension Vehicle_Susp->Homogenization QC_Susp Characterize Particle Size (DLS) and Uniformity Homogenization->QC_Susp Final_Product_Susp Oral Suspension QC_Susp->Final_Product_Susp

Caption: Workflow for preparing an oral suspension.

Protocol 4: Preparation of an Oral Suspension

Target Concentration: Up to 100 mg/mL Route: PO

Materials:

  • This compound (micronized, if possible)

  • Suspending agent: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in purified water

  • Wetting agent: 0.1% (v/v) Tween 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the suspending vehicle by dissolving the methylcellulose or CMC in purified water. This may require heating and/or stirring for an extended period.

  • Weigh the micronized compound.

  • In a mortar, add a small amount of the wetting agent (Tween 80) to the compound and triturate to form a smooth paste. This step is crucial to ensure the particles are adequately wetted and do not clump together.

  • Gradually add the suspending vehicle to the paste while continuously mixing to form a uniform suspension.

  • Transfer the suspension to a calibrated container and add the remaining vehicle to the final volume.

  • Homogenize the suspension if necessary to ensure a uniform particle size distribution.

Expert Insight: The particle size of the active pharmaceutical ingredient (API) is critical for the stability and bioavailability of a suspension. Micronization of the API prior to formulation is highly recommended to improve dissolution and absorption.

Quality Control and Characterization of Formulations

Ensuring the quality and consistency of the prepared formulations is essential for obtaining reliable in vivo data.

Table 3: Recommended Quality Control Tests

Formulation TypeTestMethodAcceptance Criteria
Solution Appearance Visual inspectionClear, free of particulates.
pH pH meterWithin the target range (e.g., 7.0-8.0).
Concentration and Purity HPLC-UV90-110% of the target concentration; no significant degradation peaks.[7]
Sterility (Parenteral) Culture in growth mediaNo microbial growth.
Suspension Appearance Visual inspectionUniform, homogeneous suspension.
Resuspendability Gentle shakingEasily resuspends to a uniform state.
Particle Size Distribution Dynamic Light Scattering (DLS) or Laser DiffractionConsistent particle size distribution between batches.[8]
Dose Uniformity HPLC-UV analysis of multiple aliquotsConsistent concentration throughout the suspension.

Protocol 5: HPLC-UV Method for Concentration Analysis

Objective: To determine the concentration and purity of this compound in the formulation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient elution may be required depending on the sample matrix.

Detection:

  • UV wavelength at the absorbance maximum of the compound (to be determined by UV scan).

Procedure:

  • Prepare a standard stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Inject the standards and the formulation sample (appropriately diluted) into the HPLC system.

  • Quantify the concentration of the compound in the sample by comparing its peak area to the calibration curve.

  • Assess purity by observing the presence of any degradation or impurity peaks.

Protocol 6: Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the particle size distribution of a suspension formulation.

Instrumentation:

  • Dynamic Light Scattering instrument

Procedure:

  • Dilute the suspension with purified water to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Perform the DLS measurement according to the instrument manufacturer's instructions.

  • Analyze the data to obtain the mean particle size (Z-average) and the polydispersity index (PDI). A lower PDI indicates a more uniform particle size distribution.

Conclusion and Best Practices

The successful formulation of this compound for in vivo studies hinges on a systematic approach that begins with thorough physicochemical characterization. Given its acidic nature and likely poor aqueous solubility, pH-adjusted solutions and aqueous suspensions are the most viable starting points.

Key Recommendations:

  • Characterize Your Compound: Always perform preliminary solubility and pKa analysis on your specific batch of the API.

  • Start Simple: A pH-adjusted aqueous solution is often the simplest and preferred formulation for initial studies if the required concentration can be achieved.

  • Ensure Homogeneity: For suspensions, ensure the API is micronized and properly wetted to achieve a uniform and stable formulation.

  • Quality Control is Non-Negotiable: Always perform the necessary quality control tests to ensure the concentration, purity, and physical characteristics of your formulation are as intended.

  • Documentation: Maintain detailed records of all formulation components, preparation procedures, and quality control results.

By following the protocols and guidelines outlined in this document, researchers can develop robust and reliable formulations of this compound, enabling the generation of high-quality data from their in vivo studies.

References

  • Wikipedia contributors. (2024). 3-Aminobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research.
  • PubChem. (n.d.). 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • National Center for Biotechnology Information. (2021). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • iMedPub. (2017). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and.... Journal of Pharmaceutical Sciences & Research.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2020).
  • National Center for Biotechnology Information. (2014).
  • Pharma's Almanac. (2018). Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner.
  • GAD. (n.d.). GAD Vehicles Database. Retrieved from [Link]

  • WuXi AppTec. (2024).
  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. Retrieved from [Link]

  • Cairn.info. (2024).
  • Gattefossé. (n.d.).
  • PetScriptions.ca. (n.d.).
  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). PREPARE: guidelines for planning animal research and testing. PubMed Central.
  • US Pharmacopeia. (2023).
  • ResearchGate. (2014).
  • Norecopa. (2017). PREPARE.
  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • ResearchGate. (2007).
  • MilliporeSigma. (n.d.). Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing.
  • VetFolio. (2024).
  • ResearchGate. (2017). Comparison of vehicles for rat (injection volume 1ml/kg) and mouse....
  • Lab Manager. (2021).
  • Pharma Excipients. (2013).
  • Charles River. (n.d.).
  • PCCA. (2020). Flavoring Options for Veterinary Compounding.
  • ResearchGate. (2021). Ensuring sterility of parenteral products.
  • University of Washington. (n.d.).
  • ResearchGate. (2017). (PDF) PREPARE: guidelines for planning animal research and testing.
  • Pharma's Almanac. (2018). TERMINAL STERILIZATION FOR PARENTERAL DRUGS: FINDING THE RIGHT CDMO PARTNER.
  • ResearchGate. (2015). List of parenteral drug formulations containing co-solvents and surfactants.
  • National Center for Biotechnology Information. (2014). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • SciSpace. (2019).
  • Measurlabs. (n.d.).
  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry.
  • VetMedics Compounding Pharmacy. (n.d.). Liquid Suspensions.
  • Slideshare. (2017).
  • PAASP. (2018). PREPARE: guidelines for planning animal research and testing.
  • Alfa Chemistry. (n.d.).
  • Measurlabs. (n.d.).
  • International Journal of Pharmaceutical Compounding. (n.d.).
  • Optica Publishing Group. (2021).

Sources

Measuring the binding affinity of 3-[Methyl(methylsulfonyl)amino]benzoic acid to P2Y14R

Author: BenchChem Technical Support Team. Date: February 2026


) for 3-[Methyl(methylsulfonyl)amino]benzoic acid at the P2Y14 Receptor 

Executive Summary

This technical guide details the protocol for characterizing the binding affinity of This compound (hereafter referred to as Compound X ) to the human P2Y14 receptor (P2Y14R).

P2Y14R is a G


-coupled GPCR activated by UDP-glucose and UDP-galactose, implicated in immune response and inflammation. While high-affinity antagonists like PPTN  exist, the exploration of novel scaffolds—such as sulfonamido-benzoic acid derivatives—remains critical for developing orally bioavailable modulators. This guide utilizes a Radioligand Competition Binding Assay  as the primary method for determining the equilibrium dissociation constant (

), ensuring precise quantification of ligand-receptor interaction.

Scientific Rationale & Experimental Design

The Target: P2Y14 Receptor

The P2Y14 receptor features a unique binding pocket that accommodates the nucleotide-sugar moiety of UDP-glucose. Key residues (e.g., Arg253, Lys277) interact with the phosphate group of the endogenous ligand. Compound X , possessing a carboxylic acid and a sulfonamide moiety, is hypothesized to mimic these electrostatic interactions, potentially serving as a competitive antagonist or a fragment scaffold.

Assay Selection: Radioligand Competition Binding

To measure affinity, we displace a known radiolabeled ligand with increasing concentrations of Compound X.

  • Radioligand: [

    
    H]UDP-glucose  (Standard) or [
    
    
    
    H]MRS2905
    (High-stability synthetic agonist). Note: Protocol below uses [
    
    
    H]UDP-glucose with stability precautions.
  • Receptor Source: Membranes isolated from CHO-K1 or HEK293 cells stably expressing hP2Y14.

  • Readout: Scintillation counting of bound radioligand retained on glass fiber filters.

Mechanistic Pathway

Understanding the downstream signaling is vital for functional validation (secondary assays).

P2Y14_Pathway UDPG UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDPG->P2Y14 Activates CompoundX Compound X (Test Ligand) CompoundX->P2Y14 Competes/Binds Gi Gαi/o Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production

Figure 1: P2Y14R signaling pathway.[1][2][3] Compound X competes with UDP-glucose for the orthosteric binding site, preventing G-protein coupling.

Detailed Protocol: Radioligand Competition Binding

Materials & Reagents
ComponentSpecificationPurpose
Test Compound This compoundLigand under evaluation.
Radioligand [

H]UDP-glucose (30–60 Ci/mmol)
Tracer ligand.
Non-specific Ligand Unlabeled UDP-glucose (100 µM) or PPTN (1 µM)Defines non-specific binding (NSB).
Assay Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

, 1 mM EDTA
Physiological binding environment.
Stabilizers 0.1% BSA + Protease Inhibitor CocktailPrevents ligand degradation/adsorption.
Filters Whatman GF/C or GF/BTraps membrane-bound ligand.
PEI 0.3% PolyethyleneiminePre-soak filters to reduce NSB.
Membrane Preparation (Critical Step)

Causality: GPCRs require an intact membrane environment. Using whole cells can lead to receptor internalization or transporter interference; membranes are preferred for equilibrium binding.

  • Harvest P2Y14-expressing cells in ice-cold PBS.

  • Homogenize in Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4).
    
  • Centrifuge at 40,000 x g for 20 min at 4°C.

  • Resuspend pellet in Assay Buffer and determine protein concentration (BCA assay).

  • Storage: Flash freeze in liquid nitrogen; store at -80°C.

Assay Workflow

Binding_Protocol Step1 1. Prepare Assay Plate (96-well, Polypropylene) Step2 2. Add Reagents (Total Vol: 200 µL) Step1->Step2 Buffer, Ligand, Radioligand Step3 3. Add Membranes (5-10 µg/well) Step2->Step3 Initiate Reaction Step4 4. Incubation (60 min @ 25°C or 4°C) Step3->Step4 Equilibrium Step5 5. Termination (Rapid Filtration GF/C) Step4->Step5 Wash with ice-cold buffer Step6 6. Scintillation Counting (LSC) Step5->Step6 Quantify CPM

Figure 2: Step-by-step workflow for the competition binding assay.

Step-by-Step Procedure:

  • Pre-treatment: Soak GF/C filters in 0.3% PEI for 1 hour (reduces binding of negatively charged radioligand to positive filters).

  • Plate Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding wells).

    • 25 µL Unlabeled UDP-glucose (100 µM final) (Non-Specific Binding wells).

    • 25 µL Compound X (Serial dilution:

      
       M to 
      
      
      
      M).
    • 25 µL [

      
      H]UDP-glucose (Final conc: ~1–3 nM, close to its 
      
      
      
      ).
  • Initiation: Add 150 µL Membrane suspension (5–10 µg protein/well).

  • Incubation: Incubate for 60 minutes at 25°C (or 4°C if hydrolysis is observed).

  • Termination: Harvest using a cell harvester (e.g., PerkinElmer Filtermate). Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Dry filters, add scintillation cocktail, and count (CPM).

Data Analysis & Interpretation

Calculating Specific Binding


Determining

Plot % Specific Binding (Y-axis) vs. Log[Compound X] (X-axis). Fit the data to a non-linear regression model (One-site competition):



Calculating (Cheng-Prusoff Equation)

The


 represents the absolute inhibition constant, independent of radioligand concentration.


  • 
     : Determined from the curve.
    
  • 
     : Concentration of radioligand used (nM).[4][5]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Interpretation Table: |


 Value | Classification | Actionable Insight |
| :--- | :--- | :--- |
| < 10 nM  | High Affinity | Lead candidate; proceed to functional assays. |
| 10 - 100 nM  | Moderate Affinity | Good scaffold; optimize R-groups (SAR). |
| > 1 µM  | Low Affinity | Weak binder; check solubility or consider fragment linking. |

Troubleshooting & Self-Validation

  • High Non-Specific Binding (NSB > 30%):

    • Cause: Radioligand sticking to filters.

    • Fix: Increase PEI soak time or add 0.1% BSA to the wash buffer.

  • Ligand Depletion:

    • Check: Ensure Total Binding < 10% of total radioactivity added. If >10%, reduce membrane concentration to maintain "Zone A" kinetics.

  • Compound Insolubility:

    • Check: If Compound X precipitates at high concentrations (common with benzoic acid derivatives in acidic buffers), ensure DMSO < 1% final and check pH.

References

  • Barrett, M. O., et al. (2013).[6] "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils."[6][7][8] Molecular Pharmacology, 84(1), 41–49. Link

  • Carter, R. L., et al. (2009). "Quantification of Gi-coupled P2Y receptor activity using a high-throughput fluorescent assay." Journal of Biomolecular Screening, 14(6), 668-678.
  • Das, A., et al. (2010).[6] "MRS2905: A Potent and Selective Agonist of the P2Y14 Receptor."[1] Journal of Medicinal Chemistry, 53(1), 471–480. Link

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation."[9] Molecular Pharmacology, 88(1), 151–160. Link

  • Tocris Bioscience. "PPTN Hydrochloride Product Information." Link

Sources

Application Note & Protocol: A Multi-faceted Approach to the Purity Assessment of Synthesized 3-[Methyl(methylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

3-[Methyl(methylsulfonyl)amino]benzoic acid is a molecule of interest in organic synthesis, potentially serving as a key intermediate or building block in the development of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, confirming its chemical identity and purity is of paramount importance. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final drug product.[1][2]

Impurities can arise from various sources, including unreacted starting materials, by-products of the synthesis, reagents, and degradation products.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over these impurities.[3][4] Therefore, a single analytical technique is insufficient for a complete purity profile. This guide details an orthogonal approach, where multiple, complementary analytical techniques are employed to build a comprehensive and trustworthy assessment of the compound's purity.

The Orthogonal Analytical Workflow

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to analyze the same sample. This minimizes the risk of co-eluting impurities or misidentification. Our recommended workflow combines techniques for separation and quantification (HPLC), mass identification (LC-MS), structural confirmation (NMR, FT-IR), and absolute purity verification (Elemental Analysis).

Purity_Assessment_Workflow cluster_0 Primary Analysis: Quantification & Purity cluster_1 Secondary Analysis: Identification & Confirmation cluster_2 Absolute Purity Verification HPLC HPLC-UV (Purity Assay, Impurity Profile) LCMS LC-MS (Impurity Mass ID) HPLC->LCMS Investigate unknown peaks NMR NMR (¹H, ¹³C) (Structural Elucidation) FTIR FT-IR (Functional Group ID) EA Elemental Analysis (C, H, N, S Content) Synthesized_Compound Synthesized this compound Synthesized_Compound->HPLC Synthesized_Compound->NMR Synthesized_Compound->FTIR Synthesized_Compound->EA Decision_Workflow start Start Purity Assessment hplc_check HPLC Purity > 99.5%? start->hplc_check nmr_ftir_check NMR & FT-IR Match Reference Spectra? hplc_check->nmr_ftir_check Yes lcms_analysis Identify Impurities with LC-MS hplc_check->lcms_analysis No ea_check Elemental Analysis Within ±0.4%? nmr_ftir_check->ea_check Yes fail Compound Fails. Requires Re-purification. nmr_ftir_check->fail No pass Compound Passes Purity Assessment ea_check->pass Yes ea_check->fail No lcms_analysis->fail

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Sulfonamido Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Ticket ID: CHEM-SUP-3SB-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Chemical Challenge

Welcome to the technical support hub. You are likely working with a scaffold containing two distinct polar functionalities: a carboxylic acid (pKa ~4.2) and a sulfonamide (pKa ~10, if primary/secondary).

The purification difficulty usually stems from three factors:

  • Amphoteric/Zwitterionic Behavior: If your "R" group contains a basic amine, the molecule can form internal salts, complicating solubility.

  • Silanol Interactions: The carboxylic acid moiety interacts strongly with silica gel, causing severe peak tailing.

  • Hydrolysis Byproducts: The synthesis (typically via chlorosulfonyl benzoic acid) often yields the corresponding sulfonic acid as a potent, highly water-soluble impurity.

Below are the troubleshooting protocols designed to resolve these specific bottlenecks.

Module 1: Extraction & Phase Separation

User Issue: "My product is not extracting into the organic layer, or the yield is impossibly low."

Diagnosis: This is almost exclusively a pH control issue. 3-sulfonamido benzoic acids are pH-sensitive switches. At neutral or basic pH, the carboxylic acid is deprotonated (carboxylate), rendering the molecule highly water-soluble.

The Fix: The "pH Swing" Protocol You must drive the pH below the pKa of the benzoic acid moiety to ensure it is in its neutral, lipophilic form.

Step-by-Step Protocol:

  • Quench: Quench your reaction mixture with water.

  • Basify (Cleanse): Adjust pH to ~10 using 1M NaOH. Wash this aqueous layer with Ethyl Acetate (EtOAc).

    • Why? Your product (as a dianion or mono-anion) stays in water. Unreacted amines and non-polar impurities move to the organic layer. Discard the organic layer.

  • Acidify (Precipitate/Extract): Slowly add 1M HCl to the aqueous layer until pH < 2.0 .

    • Critical Check: Use a calibrated pH meter, not just paper. The induction of precipitation often happens suddenly.

  • Extract: Extract the now cloudy acidic aqueous layer with EtOAc or DCM (3x).

  • Wash: Wash combined organics with saturated brine to remove trapped sulfonic acid byproducts.

Visualizing the Workflow:

pH_Extraction_Logic Start Reaction Mixture (Sulfonamido Benzoic Acid) Basify Add 1M NaOH (pH > 10) Form Carboxylate Start->Basify Wash Wash with EtOAc Basify->Wash PhaseSep Phase Separation Wash->PhaseSep OrgWaste Organic Layer: Unreacted Amines/Neutrals (DISCARD) PhaseSep->OrgWaste Top Layer AqLayer Aqueous Layer: Product (Salt) + Sulfonic Acid PhaseSep->AqLayer Bottom Layer Acidify Add 1M HCl (pH < 2) Protonate Carboxylic Acid AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract Final Final Organic Layer: Purified Product Extract->Final

Figure 1: The "pH Swing" extraction logic to isolate the acidic product from basic and neutral impurities.

Module 2: Flash Chromatography Optimization

User Issue: "I am seeing severe streaking/tailing on my TLC and column. The product elutes over 20 fractions."

Diagnosis: The carboxylic acid proton (


) is hydrogen-bonding with the silanol groups (

) on the silica stationary phase. This non-specific adsorption causes peak broadening (tailing).

The Fix: Mobile Phase Modifiers You must introduce a "sacrificial" acid to the mobile phase to occupy the silanol sites.

Recommended Solvent Systems:

Solvent SystemModifierApplicationNotes
DCM / MeOH 1% Acetic Acid General PurposeGood for polar derivatives. The acetic acid suppresses ionization.
EtOAc / Hexane 0.5% Formic Acid Low PolarityFormic acid is more volatile than acetic, making drying easier.
DCM / Acetone 1% Acetic Acid High SolubilityUseful if the compound crystallizes out of MeOH/Hexane systems.

Troubleshooting Protocol:

  • Pre-treat the Column: Flush your silica column with 2 column volumes (CV) of the mobile phase containing the acid modifier before loading the sample.

  • Loading: Dissolve the sample in a minimum amount of DCM/MeOH. Avoid DMSO or DMF if possible, as they cause band broadening.

  • Elution: Run the gradient.

    • Note: If using UV detection, Acetic Acid absorbs below 230nm. Set your detector to 254nm or 280nm to avoid baseline drift.

Module 3: Recrystallization (The High-Purity Finish)

User Issue: "Chromatography gave me 95% purity, but I need >99% for biological assays. The solid is amorphous."

Diagnosis: Sulfonamido benzoic acids often trap solvents in amorphous lattices. Recrystallization is required to break this lattice and remove trace regioisomers.

The Fix: Polarity-Matched Crystallization Because the molecule has a high melting point and polar groups, a single solvent is rarely sufficient. A binary solvent system is required.

Solvent Screening Guide:

Solvent Pair (Solvent / Anti-solvent)Ratio (Typical)Procedure
Ethanol / Water 1:1 to 1:3Dissolve in hot EtOH. Add hot water until turbid. Cool slowly.
Acetone / Hexane 1:5Dissolve in min. hot acetone. Add hexane dropwise.
Acetic Acid / Water VariableFor very insoluble derivatives. Dissolve in hot acetic acid; crash out with water.

Step-by-Step Protocol (EtOH/Water):

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to boiling. Add just enough solvent to dissolve the solid completely.

  • Remove from heat. Immediately add hot water dropwise.

  • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then move to an ice bath (

    
    ).
    
  • Filter the crystals and wash with cold water.

Visualizing the Decision Matrix:

Recryst_Logic Input Crude Solid (>90% Purity) SolubilityCheck Soluble in Hot Ethanol? Input->SolubilityCheck YesEtOH Use EtOH/Water System SolubilityCheck->YesEtOH Yes NoEtOH Try Acetone or Acetic Acid SolubilityCheck->NoEtOH No Precipitate Precipitate Forms Too Fast? YesEtOH->Precipitate FastPrec Oil Out Issue: Reheat & Add Seed Crystal Precipitate->FastPrec Oiling Out GoodCryst Slow Cooling: Crystalline Product Precipitate->GoodCryst Crystals

Figure 2: Decision matrix for selecting the crystallization pathway and handling "oiling out" phenomena.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedures for Schotten-Baumann reaction workups and carboxylic acid purification).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Definitive guide on solvent selection and pKa-based extraction).

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on Flash Chromatography, establishing the need for modifiers with acidic substrates).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Essential for determining the precise pH swing points for substituted sulfonamides).

For further assistance, please reply with your specific functional group modifications (R-groups) for a tailored solubility assessment.

Addressing off-target effects of 3-sulfonamido benzoic acid P2Y14R antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the P2Y14 Antagonist Landscape

Welcome to the technical support hub for P2Y14 receptor research. You are likely working with 3-sulfonamido benzoic acid derivatives , a scaffold optimized from earlier naphthoic acid leads (like PPTN) to improve solubility and metabolic stability.

While this scaffold offers high affinity for the UDP-glucose/UDP-galactose binding pocket, it presents distinct challenges regarding off-target selectivity (specifically GPR35) and plasma protein binding (PPB) . This guide provides the diagnostic frameworks and validated protocols necessary to generate data you can trust.

Module 1: Diagnostic Troubleshooting (FAQs)

Category A: Selectivity & Off-Target Effects

Q1: I am observing residual calcium flux activity in P2Y14 knockout (KO) cells when treating with my antagonist. Is the compound non-selective?

Diagnosis: This is a classic signature of GPR35 cross-reactivity . The 3-sulfonamido benzoic acid scaffold mimics the acidic pharmacophore required for P2Y14 binding. Unfortunately, this acidic tail often overlaps with the pharmacophore for GPR35 (a receptor activated by kynurenic acid and Zaprinast) and occasionally P2Y12 .

Troubleshooting Protocol:

  • The Zaprinast Test: Pre-treat your cells with Zaprinast (a known GPR35 agonist). If your antagonist blocks Zaprinast-induced signaling, your compound is cross-reacting with GPR35.

  • P2Y12 Exclusion: Run a counter-screen using ADP as the agonist. If your compound inhibits ADP-induced calcium flux, you have P2Y12 off-target binding.

  • Chemical Validation: Use CID-2745687 (a selective GPR35 antagonist) as a blocking control. If the residual signal disappears in the presence of CID-2745687, the activity is GPR35-mediated.

Q2: My antagonist shows nanomolar potency in buffer but micromolar potency in whole blood or high-serum media. Why?

Diagnosis: High Plasma Protein Binding (PPB). The benzoic acid moiety is negatively charged at physiological pH, and the sulfonamide linker adds lipophilicity. This combination drives high affinity for Serum Albumin . In whole blood, >99% of your drug may be bound to albumin, leaving very little "free fraction" to bind P2Y14.

Solution:

  • Assay Modification: Perform IC50 determination in serum-free media or media supplemented with 1 mg/mL ovalbumin (which mimics protein content without specific drug binding) to determine intrinsic potency.

  • Correction Factor: Calculate the "Free Fraction" (

    
    ) using Rapid Equilibrium Dialysis (RED) and adjust your in vivo dosing accordingly.
    
Category B: Assay Signal & Stability

Q3: I am using a standard FLIPR Calcium assay, but the signal-to-noise ratio is poor. P2Y14 is highly expressed. What is wrong?

Diagnosis: Incorrect Signaling Pathway Coupling. P2Y14 is Gi/o-coupled . It inhibits adenylate cyclase (reducing cAMP). It does not naturally mobilize intracellular calcium (


) significantly. Standard FLIPR assays rely on Gq pathways.

Solution: You must force the receptor to signal through calcium by co-transfecting a promiscuous G-protein.

  • Method A (Recommended): Co-transfect with G

    
    16  or G
    
    
    
    qi5
    chimeras. These proteins couple the Gi-activated receptor to the PLC
    
    
    pathway, generating a robust calcium signal.
  • Method B: Switch to a cAMP inhibition assay (e.g., HTRF or GloSensor).

Module 2: Decision Logic & Workflow

The following diagram illustrates the critical decision path for validating 3-sulfonamido benzoic acid antagonists, ensuring you distinguish between true P2Y14 inhibition and off-target artifacts.

P2Y14_Workflow Start Start: Antagonist Screening Assay_Choice Select Assay Mode Start->Assay_Choice Calcium_Path Calcium Flux (FLIPR) Assay_Choice->Calcium_Path High Throughput cAMP_Path cAMP Inhibition (HTRF) Assay_Choice->cAMP_Path Native Signaling Check_G16 Are Gα16/Gqi5 present? Calcium_Path->Check_G16 Result_Pos Inhibition Observed cAMP_Path->Result_Pos Check_G16->Result_Pos Yes Discard Discard/Re-engineer Check_G16->Discard No (False Negative) Selectivity_Check Selectivity Validation Result_Pos->Selectivity_Check GPR35_Test Test vs. Zaprinast (GPR35) Selectivity_Check->GPR35_Test P2Y12_Test Test vs. ADP (P2Y12) Selectivity_Check->P2Y12_Test Final_Valid Validated P2Y14 Antagonist GPR35_Test->Final_Valid No Activity GPR35_Test->Discard Inhibits Zaprinast P2Y12_Test->Final_Valid No Activity P2Y12_Test->Discard Inhibits ADP

Caption: Logical workflow for validating P2Y14 antagonists, highlighting the critical requirement for chimeric G-proteins in calcium assays and mandatory counter-screening against GPR35.

Module 3: Validated Experimental Protocols

Protocol A: G 16-Coupled Calcium Mobilization Assay

Use this for high-throughput screening of antagonists.

Reagents:

  • Cell Line: CHO-K1 or HEK293 stably expressing human P2Y14.

  • Transfection: G

    
    16 expression vector (24h prior to assay).
    
  • Agonist: UDP-glucose (EC80 concentration, typically 1-3

    
    M).
    
  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

Step-by-Step:

  • Seeding: Plate cells at 20,000 cells/well in 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20

    
    L dye loading buffer (HBSS + 20mM HEPES + 2.5 mM Probenecid). Incubate 1h at 37°C.
    
  • Antagonist Addition: Add 10

    
    L of test compound (3-sulfonamido benzoic acid derivative) at 3x final concentration. Incubate 15 min at Room Temp (RT).
    
  • Measurement (FLIPR/FDSS):

    • Start reading baseline fluorescence (Ex 480nm / Em 525nm) for 10s.

    • Inject UDP-glucose (Agonist).[1]

    • Record kinetics for 120s.

  • Analysis: Calculate Max-Min fluorescence. Plot % Inhibition vs. Log[Compound].

Protocol B: cAMP Inhibition Assay (Gi-Validation)

Use this to confirm mechanism of action and rule out Gq artifacts.

Reagents:

  • Detection: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity) or Lance Ultra.

  • Stimulator: Forskolin (activates Adenylate Cyclase).

Step-by-Step:

  • Preparation: Resuspend cells in stimulation buffer (containing IBMX 0.5 mM to block phosphodiesterase).

  • Treatment: Add cells (2,000/well) to a white 384-well low-volume plate.

  • Antagonist: Add test compound. Incubate 15 min.

  • Agonist Challenge: Add mixture of Forskolin (1-5

    
    M)  + UDP-glucose (EC80) .
    
    • Note: Forskolin raises cAMP; UDP-glucose (via P2Y14) lowers it. An antagonist will restore the high cAMP levels caused by Forskolin.

  • Incubation: 30 min at RT.

  • Lysis/Detection: Add cAMP-d2 and anti-cAMP-Cryptate conjugates. Incubate 1h.

  • Read: Measure HTRF ratio (665nm/620nm).

Module 4: Comparative Data Summary

Use the table below to benchmark your 3-sulfonamido benzoic acid derivatives against the standard antagonist, PPTN .

FeaturePPTN (Reference)3-Sulfonamido Benzoic Acid ClassTarget Specification
Primary Target P2Y14 (IC50 ~0.4 nM)P2Y14 (Target < 10 nM)High Affinity
Key Off-Target None (High Selectivity)GPR35 (Risk: High)Must counter-screen
Solubility Low (Naphthoic acid)Moderate (Benzoic acid)Improved
Metabolic Stability ModerateVariable (Sulfonamide)Check CYP inhibition
Assay Requirement G

16 or cAMP
G

16 or cAMP
Gi-coupled

References

  • Gauthier, J. Y., et al. (2011). The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-glucose receptor (P2Y14) antagonists.[2] Bioorganic & Medicinal Chemistry Letters, 21(10), 2836-2839. Link

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils.[2] Molecular Pharmacology, 84(1), 41-49. Link

  • Jacobson, K. A., et al. (2012). P2Y receptors: Physiology and pharmacology. Purinergic Signalling, 8(3), 419-427. Link

  • Divorty, N., et al. (2015). GPR35 agonists and antagonists: An update. Frontiers in Pharmacology, 6, 153. (Reference for GPR35 cross-reactivity protocols). Link

Sources

Troubleshooting poor reproducibility in 3-[Methyl(methylsulfonyl)amino]benzoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[Methyl(methylsulfonyl)amino]benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that achieving consistent and reliable experimental results is paramount. Poor reproducibility can lead to significant delays and questioning of valuable findings. This guide is designed to address the specific challenges you might encounter when working with this compound, providing not just solutions but the scientific reasoning behind them to empower your research.

The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from insufficient detail in published methods.[1] This guide aims to bridge that gap by offering a structured approach to troubleshooting, from synthesis to analysis.

Compound Profile: this compound

Understanding the fundamental properties of your compound is the first step in troubleshooting. While specific experimental data for this exact molecule is sparse, we can infer its characteristics from its structural components: a benzoic acid, a methylamino group, and a methylsulfonyl group.

PropertyAnticipated Value / CharacteristicRationale & Implications for Reproducibility
Molecular Formula C9H11NO4SBased on its structure.[2]
Molecular Weight 229.26 g/mol Important for accurate molar calculations.[2]
Physical Form Likely a crystalline solid at room temperature.Similar to related aminobenzoic acids.[3] Inconsistent physical form (e.g., oiling out vs. crystals) can indicate purity issues.
Solubility Expected to be sparingly soluble in water, more soluble in polar organic solvents (e.g., hot alcohol, acetone, DMSO).[4]Solubility is critical for reaction success and purification. Inconsistent dissolution can signal solvent quality or compound purity problems.
Acidity (pKa) Contains both an acidic carboxylic acid group (pKa ~3-4) and a weakly basic amino group. The sulfonamide N-H is also weakly acidic.The compound's charge state is pH-dependent, affecting its solubility and interaction in chromatographic separations.
Stability Generally stable under normal laboratory conditions.[5]Degradation is less likely a source of irreproducibility than procedural or reagent variability, but should be considered.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common problems in a direct Q&A format, focusing on causality and actionable solutions.

Category 1: Synthesis & Purification Issues

Q1: My reaction yield is highly variable between batches. What are the most likely causes?

A1: Yield variability is one of the most common reproducibility challenges in organic synthesis.[6][7] It almost always points to subtle, uncontrolled changes in reaction parameters.

  • Cause 1: Reagent Quality & Stoichiometry. The purity of your starting materials is non-negotiable. Impurities can inhibit the reaction or cause side reactions.

    • Solution: Always use reagents from a reliable source with a certificate of analysis. If synthesizing a precursor, ensure it is fully characterized (NMR, MS, mp) before use. Re-verify the stoichiometry for each reaction; inaccurate weighing is a frequent source of error.

  • Cause 2: Solvent Purity. The solvent is not just a medium; it can participate in the reaction.[8] Trace amounts of water are a primary culprit, especially in reactions involving sensitive intermediates like sulfonyl chlorides, which can hydrolyze.[9]

    • Solution: Use an appropriate grade of anhydrous solvent, especially if your synthesis involves moisture-sensitive reagents. Consider drying solvents using standard laboratory procedures if high sensitivity is expected.

  • Cause 3: Atmospheric Moisture. Many organic reactions are sensitive to humidity.[8][10][11] Atmospheric water can react with reagents or intermediates.

    • Solution: For sensitive steps, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques. This is a best practice for improving reproducibility.[12]

  • Cause 4: Temperature & Time Control. Reaction kinetics are highly dependent on temperature. Inconsistent heating or timing can lead to incomplete reactions or the formation of byproducts.

    • Solution: Use a controlled heating mantle or oil bath with a thermocouple. Monitor the reaction to completion using an appropriate technique like Thin Layer Chromatography (TLC) rather than relying on a fixed time. Increased reaction times do not always lead to higher yields and can promote byproduct formation.

Q2: I'm struggling with purification. My compound "oils out" during recrystallization or gives a poor recovery.

A2: Purification issues, particularly with recrystallization, often relate to solvent choice and technique.[13]

  • Cause 1: Incorrect Solvent System. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[14] Using too much solvent is the most common error, leading to low recovery.[15]

    • Solution: Perform small-scale solvent screening to find the optimal system. Common choices for polar organic molecules include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.[16] Use the minimum amount of boiling solvent to dissolve the compound completely.

  • Cause 2: Cooling Rate. If the solution is cooled too quickly, the compound may precipitate as an amorphous solid or oil instead of forming a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can help initiate crystal formation.

  • Cause 3: Impurities. If significant impurities are present, they can interfere with crystal lattice formation, a phenomenon known as "oiling out".

    • Solution: If the crude product is very impure, consider a preliminary purification step like a plug of silica gel to remove gross impurities before attempting recrystallization.

Category 2: Analytical & Characterization Issues

Q3: My HPLC results are inconsistent. I'm seeing shifting retention times and poor peak shapes.

A3: High-Performance Liquid Chromatography (HPLC) is highly sensitive to minor variations. Inconsistent results are a classic sign that the method is not robust or that procedures are not being followed precisely.

  • Cause 1: Mobile Phase Preparation. The pH and composition of the mobile phase are critical. Since your compound has acidic and basic functional groups, its retention will be highly sensitive to the mobile phase pH.

    • Solution: Always prepare the mobile phase fresh daily. Use a calibrated pH meter to ensure the buffer pH is consistent. Premixing solvents by volume is more reproducible than relying on the HPLC pump's gradient mixing for isocratic methods.

  • Cause 2: Column Degradation. HPLC columns are consumables. Over time, the stationary phase can degrade or become contaminated, leading to poor peak shape and shifting retention times.

    • Solution: Dedicate a column to a specific method if possible. Always use a guard column to protect the analytical column. Implement a regular column flushing and storage protocol as recommended by the manufacturer.

  • Cause 3: Sample Preparation. The sample solvent can have a significant impact. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. Ensure complete dissolution and filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from damaging the system.

Parameter Recommended Starting Condition (for a C18 column) Rationale
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides acidic pH to suppress ionization of the carboxylic acid, leading to better retention and peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low %B (e.g., 10-20%) and ramp to a high %B (e.g., 90-95%) over 10-20 minutes.A gradient is often necessary to elute compounds with a range of polarities and to clean the column between runs.
Detection UV, ~254 nm or 280 nmThe aromatic ring and conjugated system should provide good UV absorbance.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

Frequently Asked Questions (FAQs)

Q: How should I store this compound to ensure its long-term stability?

A: As a solid crystalline compound, it should be quite stable.[5] However, best practices are crucial for maintaining purity. Store it in a tightly sealed, clearly labeled container in a cool, dry place, away from direct sunlight and strong oxidizing agents. Storage in a desiccator is recommended to protect against atmospheric moisture.

Q: Could the sulfonamide group be causing instability or side reactions?

A: The sulfonamide functional group is generally very stable and resistant to hydrolysis compared to amides or esters.[17] However, under very harsh acidic or basic conditions, cleavage is possible. The primary concern during synthesis is the reactivity of the sulfonyl chloride precursor, which is highly sensitive to nucleophiles like water.[9]

Q: What is the single most important factor for improving my experimental reproducibility?

A: While many factors contribute, the most critical is procedural consistency . This means meticulous documentation and adherence to a detailed, validated Standard Operating Procedure (SOP). Every step, from weighing reagents to the method of cooling a reaction, should be performed identically each time. Fluctuations in scientific reports are often due to a lack of sufficient detail and standardization.[1]

Visualized Workflows & Protocols

Diagram 1: Troubleshooting Workflow for Inconsistent Synthesis Yields

This decision tree provides a logical path to diagnose the root cause of poor yield reproducibility.

TroubleshootingWorkflow start Start: Inconsistent Yield Observed reagent_check Step 1: Verify Reagent Quality - Check CoA for purity - Use freshly opened bottles - Re-characterize precursors start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok reagent_bad Action: Source new, high-purity reagents. Re-run experiment. reagent_ok->reagent_bad No solvent_check Step 2: Scrutinize Solvent - Use anhydrous grade? - Stored properly (e.g., over sieves)? - Freshly dispensed? reagent_ok->solvent_check Yes reagent_bad->reagent_check solvent_ok Solvent OK? solvent_check->solvent_ok solvent_bad Action: Use fresh, anhydrous solvent. Consider drying procedures. solvent_ok->solvent_bad No conditions_check Step 3: Analyze Reaction Conditions - Temperature accurately controlled? - Stirring rate consistent? - Reaction monitored to completion (TLC)? - Inert atmosphere used? solvent_ok->conditions_check Yes solvent_bad->solvent_check conditions_ok Conditions OK? conditions_check->conditions_ok conditions_bad Action: Implement precise controls (thermocouple, consistent stirring). Run under N2/Ar. conditions_ok->conditions_bad No workup_check Step 4: Review Workup & Purification - pH of aqueous layers controlled? - Solvents for extraction consistent? - Recrystallization technique optimized? conditions_ok->workup_check Yes conditions_bad->conditions_check end_point Problem Likely Resolved workup_check->end_point

Caption: A systematic decision tree for diagnosing sources of yield variability.

Protocol 1: Standardized Recrystallization for Purification

This protocol establishes a self-validating system for consistently purifying your final product.

Objective: To purify crude this compound to high purity (>98%).

Materials:

  • Crude product

  • Candidate solvents (e.g., Ethanol, Isopropanol, Water, Ethyl Acetate, Hexanes)

  • Erlenmeyer flasks (2-3 sizes)

  • Hot plate with stirring

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection (The Key to Reproducibility):

    • Place ~20 mg of crude product into several small test tubes.

    • Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will NOT dissolve the product well.

    • Heat the tubes that did not dissolve the solid. A good solvent WILL dissolve the product upon heating.

    • Allow the dissolved solutions to cool slowly. The best solvent will yield abundant crystals. Select this solvent (or solvent pair) for the bulk procedure.

  • Dissolution:

    • Place the bulk crude product in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the selected solvent to cover the solid.

    • Heat the mixture to boiling on a hot plate with gentle stirring.

    • Add small portions of hot solvent dropwise until the solid just dissolves completely. Causality: Adding excess solvent is the most common cause of poor recovery.[14]

  • Decolorization (if necessary):

    • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if necessary):

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the funnel and flask prevents premature crystallization of the product.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface (e.g., a cork ring). Do not disturb the flask.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent. Causality: Using warm or excessive solvent will dissolve the product, reducing the yield.[14]

    • Dry the crystals under vacuum until a constant weight is achieved.

  • Validation:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Analyze the purity by HPLC or NMR. The results should show a significant reduction in impurities compared to the crude material.

References

  • Loba Chemie Pvt. Ltd. (n.d.). 3-AMINOBENZOIC ACID For Synthesis. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, December 2). 3-Aminobenzoic acid. Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved February 2, 2026, from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved February 2, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 2, 2026, from [Link]

  • Berkemeier, T., et al. (2016). Phase of atmospheric secondary organic material affects its reactivity. Proceedings of the National Academy of Sciences, 113(16), 4351-4356. Available at: [Link]

  • Anderson, N. G. (2012). Editorial Reproducibility of Results. Organic Process Research & Development, 16(5), 693-693.
  • Connected Papers. (n.d.). Atmospheric moisture: Significance and symbolism. Retrieved February 2, 2026, from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 2, 2026, from [Link]

  • Hussain, S. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Royal Society of Chemistry. (2023). Effect of relative humidity, NO x , and ammonia on the physical properties of naphthalene secondary organic aerosols. Environmental Science: Atmospheres. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • ResearchGate. (2024). Reproducibility in Chemical Research. Retrieved February 2, 2026, from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved February 2, 2026, from [Link]

  • Schäfer, F., Lückemeier, L., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 2, 2026, from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 2, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2000). Effect of Relative Humidity on the Chemical Composition of Secondary Organic Aerosol Formed from Reactions of 1-Tetradecene and O3. Environmental Science & Technology.
  • National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. ACS Omega.
  • National Institutes of Health. (2021). Ubiquitous atmospheric production of organic acids mediated by cloud droplets.
  • Reddit. (2020). Reproducibility of Synthesis papers. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Recovery Optimization for 3-[Methyl(methylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: Why is Recovery Failing?

Before altering your protocol, you must understand the physicochemical "trap" this molecule creates. 3-[Methyl(methylsulfonyl)amino]benzoic acid represents a specific challenge in extraction chemistry due to its dual nature:

  • High Polarity (The Aqueous Trap): The methylsulfonyl group (

    
    ) is highly polar. Unlike simple benzoic acid, this molecule has a high affinity for water. If you use non-polar solvents (Hexane, simple Ether) or standard C18 SPE, the molecule will "break through" and remain in the aqueous waste.
    
  • Acidity (The pH Trap): The carboxylic acid moiety (pKa

    
     3.5–3.8) determines its charge state.
    
    • pH > 3.8: The molecule is deprotonated (Negatively Charged). It will not extract into organic solvents and will not retain on standard Reverse Phase (C18) media.

    • pH < 1.8: The molecule is protonated (Neutral). This is the only state in which Liquid-Liquid Extraction (LLE) is possible.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Status: Recommended for quick, low-cost extraction, but requires strict pH control.

Most recovery failures here stem from insufficient acidification or incorrect solvent choice.

The Protocol[1][2][3][4]
  • Acidification: You must drive the pH at least 2 units below the pKa.

    • Action: Add 10% Formic Acid or 1M HCl to your sample until pH < 2.0 .

  • Solvent Selection: Hexane and Dichloromethane (DCM) are often too non-polar to pull this sulfonamide derivative out of water.

    • Action: Use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

    • Advanced: If recovery is still < 50%, use a mixture of DCM:Isopropanol (9:1) . The alcohol provides the necessary polarity to solvate the sulfonyl group.

Visualization: LLE Decision Logic

LLE_Workflow Start Start: Sample Preparation CheckPH Check Sample pH Start->CheckPH IsAcidic Is pH < 2.0? CheckPH->IsAcidic Acidify Add 1M HCl or 10% Formic Acid IsAcidic->Acidify No SelectSolvent Select Solvent IsAcidic->SelectSolvent Yes Acidify->CheckPH SolventChoice Choice: Hexane/DCM? SelectSolvent->SolventChoice FailPath STOP: Poor Recovery Expected (Molecule too polar) SolventChoice->FailPath Yes SuccessPath Use EtOAc, MTBE, or DCM:IPA (9:1) SolventChoice->SuccessPath No Extract Perform Extraction (Shake 10 min) SuccessPath->Extract

Figure 1: Logic flow for optimizing Liquid-Liquid Extraction parameters.

Troubleshooting Guide: Solid Phase Extraction (SPE)

Status: The Gold Standard. Highly recommended for biological matrices (Plasma/Urine).

If LLE fails due to emulsions or low recovery, you must switch to Mixed-Mode Anion Exchange (MAX) . Standard C18 (Reverse Phase) is often insufficient because the polar sulfonyl group causes the molecule to wash off with the aqueous waste.

Why Mixed-Mode Anion Exchange (MAX)?

MAX sorbents utilize a dual-retention mechanism:[1]

  • Ionic Retention: The positively charged sorbent binds the negatively charged acid (Analyte).

  • Hydrophobic Retention: The polymer backbone binds the aromatic ring.

The "Lock and Key" Protocol

Note: This protocol relies on switching the pH to "Lock" (bind) and "Unlock" (elute) the molecule.

StepSolvent / BufferMechanismCritical Note
1. Condition Methanol followed by WaterSolvates sorbent poresDo not let cartridge dry out.
2. Load Sample diluted in 5% NH₄OH (pH > 8)Ionic Binding Analyte must be NEGATIVE (

) to bind to the POSITIVE sorbent.
3. Wash 1 5% NH₄OH in WaterRemoves proteins/neutralsKeeps analyte ionized (locked).
4. Wash 2 MethanolRemoves hydrophobic interferencesAnalyte stays bound via ionic interaction.
5. Elute 2% Formic Acid in Methanol Release Acid protonates the analyte (

), breaking the ionic bond.
Visualization: MAX Extraction Mechanism

SPE_Mechanism Step1 LOAD (pH > 8) Analyte is Anionic (-) Sorbent is Cationic (+) [STRONG BINDING] Step2 WASH (Methanol) Hydrophobics removed Analyte remains bound via Charge Step1->Step2 Clean Matrix Step3 ELUTE (Acidic MeOH) Acid neutralizes Analyte Charge lost -> Release Step2->Step3 Recover Drug

Figure 2: The "Lock and Key" mechanism of Mixed-Mode Anion Exchange (MAX) SPE.

Common Failure Modes (FAQ)

Q: I am using LLE with Ethyl Acetate, but I still see low recovery (< 60%). Why? A: You likely have a "salting out" issue. The sulfonamide group is very water-loving.

  • Fix: Add saturated NaCl solution to your aqueous phase before adding the organic solvent. This increases the ionic strength of the water, forcing the organic molecule into the Ethyl Acetate layer.

Q: Can I use standard Protein Precipitation (PPT) with Acetonitrile? A: Yes, but beware of entrapment. Benzoic acid derivatives can bind tightly to precipitated proteins.

  • Fix: Include 1% Formic Acid in your precipitation solvent (e.g., Acetonitrile + 1% FA). The acid helps disrupt protein-drug binding, releasing the molecule into the supernatant.

Q: My peaks are broad or tailing during LC-MS analysis after extraction. A: This is a reconstitution issue. If you evaporate your extract to dryness, the residue might not redissolve well in a 100% aqueous mobile phase.

  • Fix: Reconstitute in a mixture matching your initial mobile phase conditions (e.g., 10% Methanol / 90% Water with 0.1% Formic Acid).

Summary of Physicochemical Properties

PropertyValue (Approx)Impact on Extraction
pKa (Acid) 3.5 – 3.8Must extract at pH < 2 (LLE) or Load at pH > 8 (MAX SPE).
LogP ~1.1 – 1.5Moderately polar. Avoid Hexane/Heptane.
Functional Groups Carboxylic Acid, SulfonamideDual polarity. Requires polar organic solvents (EtOAc, MTBE).

References

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Application Notes.

  • Waters Corporation. (n.d.).[1] Oasis MAX: Mixed-Mode Anion-Exchange Sorbent for Acidic Compounds.[1][2] Waters Application Notebook.

  • PubChem. (2025).[3][4] 3-(methylsulfonylamino)benzoic acid Structure and Properties. National Library of Medicine.

  • LibreTexts. (2021). Liquid-Liquid Extractions: The Henderson-Hasselbalch Relationship. Chemistry LibreTexts.

Sources

Validation & Comparative

A Comparative Guide to P2Y14R Antagonists: 3-[Methyl(methylsulfonyl)amino]benzoic acid vs. PPTN

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant therapeutic target for a range of inflammatory and immune-related disorders.[1] Its involvement in conditions such as neuropathic pain, lung inflammation, and metabolic diseases has spurred the development of selective antagonists to modulate its activity.[2][3] This guide provides an in-depth, objective comparison of two prominent P2Y14R antagonists: 3-[Methyl(methylsulfonyl)amino]benzoic acid and 4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid (PPTN).

The P2Y14 Receptor: A Key Player in Inflammation

The P2Y14R is a Gi-coupled receptor, and its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade is implicated in various cellular responses, including chemotaxis of immune cells, making P2Y14R a critical node in the inflammatory process.[6][7][8] The development of potent and selective antagonists is therefore a key strategy for therapeutically targeting this pathway.

P2Y14R Signaling Pathway

Activation of P2Y14R by UDP-sugars initiates a signaling cascade through the Gi protein. This leads to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and downstream effects on cellular functions such as migration and inflammatory mediator release.[4][9]

P2Y14R_Signaling UDP-sugars UDP-sugars P2Y14R P2Y14R UDP-sugars->P2Y14R binds Gi Gi P2Y14R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response modulates

Caption: P2Y14R signaling cascade.

Compound Profiles

PPTN: The High-Affinity Benchmark

PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid) is a well-established, high-affinity, and selective antagonist of the P2Y14 receptor.[6] It acts as a competitive antagonist, effectively blocking the receptor's activation by UDP-glucose and other native agonists.[7][8]

Mechanism of Action: PPTN competitively binds to the P2Y14R, preventing the binding of UDP-sugars and thereby inhibiting the downstream signaling cascade.[7][8] Its high affinity is demonstrated by a KB value of 434 pM.[6]

Selectivity: A key strength of PPTN is its remarkable selectivity. Studies have shown that even at a concentration of 1 μM, PPTN does not exhibit agonist or antagonist activity at other P2Y receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13.[6][8]

In Vitro and In Vivo Efficacy: PPTN has demonstrated efficacy in various experimental models. It inhibits UDP-glucose-induced chemotaxis of HL-60 leukemia cells and human neutrophils.[8] Furthermore, it has been shown to block porcine pancreatic artery contraction induced by P2Y14R agonists. In vivo studies have highlighted its potential in reducing neutrophil lung migration.[10]

This compound: An Emerging Alternative

The 3-sulfonamido benzoic acid scaffold represents a newer class of P2Y14R antagonists.[11] Within this class, derivatives of this compound have been developed as potent antagonists. While less characterized in publicly available literature than PPTN, this class of compounds holds promise due to its novel chemical architecture.

Mechanism of Action: Like PPTN, these compounds are designed to act as antagonists at the P2Y14R. A recent study on a series of 3-sulfonamido benzoic acid derivatives showed that the most potent compound from this series exhibited an IC50 of 5.6 ± 0.3 nM and demonstrated superior binding affinity to P2Y14R over PPTN.[11]

Selectivity and Efficacy: Detailed selectivity profiles for this compound itself are not as extensively published as for PPTN. However, the broader class of 3-sulfonamido benzoic acid derivatives has been designed based on the structure of PPTN, with the aim of achieving high potency and selectivity.[11] The aforementioned potent derivative from this series also showed improved solubility and pharmacokinetic properties compared to PPTN and was effective in an LPS-induced mouse model of acute lung injury.[11]

Head-to-Head Comparison: Performance and Physicochemical Properties

FeaturePPTNThis compound Derivatives
Potency KB = 434 pM[6]A lead compound showed an IC50 = 5.6 ± 0.3 nM[11]
Selectivity >10,000-fold over other P2Y receptorsDesigned for high selectivity, but detailed profiles are less available.
Mechanism Competitive Antagonist[7][8]Presumed Competitive Antagonist
In Vivo Data Effective in models of neuropathic pain and lung inflammation.[2][10]A lead compound was effective in a mouse model of acute lung injury.[11]
Bioavailability Generally considered to have low oral bioavailability.[12]A lead compound showed improved pharmacokinetic properties over PPTN.[11]

Experimental Protocols for Antagonist Characterization

The evaluation of P2Y14R antagonists relies on a series of well-defined in vitro and in vivo assays.

In Vitro Functional Assay: cAMP Accumulation

This assay directly measures the functional consequence of P2Y14R activation and its inhibition by an antagonist.

Principle: P2Y14R activation by an agonist (e.g., UDP-glucose) inhibits forskolin-stimulated cAMP accumulation in cells stably expressing the receptor. An antagonist will reverse this inhibition in a concentration-dependent manner.[7]

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing P2Y14R (e.g., P2Y14-C6 glioma cells) in 24-well plates.[7]

  • Labeling: Pre-incubate cells with [3H]adenine to label the intracellular ATP pool.[7]

  • Incubation: Add the antagonist at various concentrations, followed by a fixed concentration of forskolin and the P2Y14R agonist (e.g., UDP-glucose).[7]

  • Termination: Stop the reaction and lyse the cells.[7]

  • Quantification: Isolate and quantify [3H]cAMP using sequential Dowex and alumina chromatography.[7]

cAMP_Assay_Workflow Start Start Cell_Plating Plate P2Y14R-expressing cells Start->Cell_Plating Labeling Label with [3H]adenine Cell_Plating->Labeling Incubation Incubate with antagonist, forskolin, and agonist Labeling->Incubation Termination Terminate reaction and lyse cells Incubation->Termination Quantification Isolate and quantify [3H]cAMP Termination->Quantification End End Quantification->End

Caption: Workflow for cAMP accumulation assay.

In Vitro Functional Assay: Chemotaxis

This assay assesses the ability of an antagonist to block agonist-induced cell migration.

Principle: P2Y14R agonists induce chemotaxis in certain immune cells. An antagonist will inhibit this migration.[6][8]

Step-by-Step Methodology:

  • Cell Preparation: Use cells that exhibit chemotaxis in response to P2Y14R agonists (e.g., differentiated HL-60 cells or human neutrophils).[6][8]

  • Assay Setup: Place a chemoattractant (e.g., UDP-glucose) in the lower chamber of a Boyden chamber or similar migration assay system.

  • Cell Treatment: Pre-incubate the cells with the antagonist at various concentrations.

  • Migration: Add the treated cells to the upper chamber and allow them to migrate towards the chemoattractant.

  • Quantification: After a set time, quantify the number of cells that have migrated to the lower chamber.

Conclusion

Both PPTN and the emerging class of this compound derivatives are valuable tools for studying P2Y14R biology and hold therapeutic potential. PPTN is a well-characterized, high-affinity, and highly selective antagonist that serves as a benchmark compound. While less data is publicly available for specific this compound compounds, the broader 3-sulfonamido benzoic acid class has shown promise in overcoming some of the limitations of PPTN, such as oral bioavailability, while maintaining high potency. The choice between these antagonists will depend on the specific research question, with PPTN being an excellent choice for studies requiring a well-validated tool and the newer compounds offering potential advantages for in vivo and translational studies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. Available from: [Link]

  • Barrett, A. D., et al. (2018). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters, 9(6), 542-547. Available from: [Link]

  • University of Rochester. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. (2023). Available from: [Link]

  • Guns, P. J., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 189-202. Available from: [Link]

  • Fricks, I. P., et al. (2012). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 81(5), 639-646. Available from: [Link]

  • Fricks, I. P., et al. (2012). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 81(5), 639-646. Available from: [Link]

  • Costanzi, S., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 63(15), 7950-7975. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 117588. Available from: [Link]

  • Paoletta, S., et al. (2023). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science, 6(9), 1367-1382. Available from: [Link]

  • Park, J. G., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. Molecules, 28(2), 749. Available from: [Link]

  • Gao, Z. G., & Jacobson, K. A. (2019). Recent progress on the discovery of P2Y14 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2055-2061. Available from: [Link]

  • Sesma, J. I., et al. (2012). The P2Y14R antagonist PPTN reduces UDP-glucose-promoted neutrophil lung migration. ResearchGate. Available from: [Link]

  • ResearchGate. (2011). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]

  • Li, Y., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Bioorganic & Medicinal Chemistry, 28(4), 115291. Available from: [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75-89. Available from: [Link]

  • Jayasekara, P. S., et al. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Journal of Medicinal Chemistry, 67(18), 15438-15462. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of pirplatine (PPTN) and carbamazepine (IS). Available from: [Link]

  • PubChem. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • de Castro, P. A., et al. (2025). The GPCR antagonist PPTN synergizes with caspofungin providing increased fungicidal activity against Aspergillus fumigatus. Microbiology Spectrum, e0331824. Available from: [Link]

  • Google Patents. (2020). Preparation method of 3-methyl-2-aminobenzoic acid. CN111732520A.
  • Ebone, R., et al. (2025). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Inflammation Research, 1-10. Available from: [Link]

  • Balázs, B., et al. (2021). Control of Macrophage Inflammation by P2Y Purinergic Receptors. International Journal of Molecular Sciences, 22(19), 10738. Available from: [Link]

  • ResearchGate. (n.d.). PPTN and its inactivated form NC-PPTN show synergistic antifungal... Available from: [Link]

  • St-Pierre, M., et al. (2012). Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS. Steroids, 77(7), 743-749. Available from: [Link]

  • Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. ResearchGate. Available from: [Link]

  • Wardell, J. L., et al. (2017). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 2(1), x161908. Available from: [Link]

  • SlideShare. (n.d.). Drug profile | PPTX. Available from: [Link]

  • Scrivens, M., & Dickenson, J. M. (2006). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. Journal of Biological Chemistry, 281(49), 37497-37505. Available from: [Link]

  • PubChem. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 3-[Methyl(methylsulfonyl)amino]benzoic Acid: A Validation of a More Convergent Synthetic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[Methyl(methylsulfonyl)amino]benzoic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeted for therapeutic intervention, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. Traditionally, the synthesis of N-methylated sulfonamides often involves a multi-step sequence that can be cumbersome and lead to lower overall yields. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a newer, more convergent approach. We will delve into the mechanistic rationale behind each step, present detailed experimental protocols, and offer a side-by-side comparison of key performance indicators to validate the efficiency of the novel route.

The Traditional Synthetic Pathway: A Two-Step Approach

The conventional synthesis of this compound typically commences with the readily available starting material, 3-aminobenzoic acid. The synthesis proceeds through two distinct chemical transformations: N-sulfonylation followed by N-methylation.

Scheme 1: Traditional Synthesis of this compound

Traditional Synthesis cluster_reagents1 Reagents cluster_reagents2 Reagents start 3-Aminobenzoic acid intermediate 3-(Methylsulfonamido)benzoic acid start->intermediate Sulfonylation mesyl_chloride Methanesulfonyl chloride base1 Pyridine methylating_agent Dimethyl sulfate base2 K2CO3 product This compound intermediate->product Methylation

Caption: Traditional two-step synthesis of this compound.

Step 1: N-Sulfonylation of 3-Aminobenzoic Acid

The initial step involves the reaction of the primary amine of 3-aminobenzoic acid with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 2, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(methylsulfonamido)benzoic acid.

Step 2: N-Methylation of 3-(Methylsulfonamido)benzoic acid

The subsequent N-methylation of the sulfonamide intermediate is often the more challenging step. Traditional methods typically employ an alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Protocol:

  • Suspend 3-(methylsulfonamido)benzoic acid (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF (10 volumes).

  • Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (or 60-80 °C for DMF) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the product by recrystallization or column chromatography to obtain this compound.

A New, More Convergent Synthetic Route

The proposed new synthetic route offers a more streamlined approach, starting from 3-(methylamino)benzoic acid. This strategy consolidates the synthesis into a single key transformation, thereby improving overall efficiency.

Scheme 2: New Convergent Synthesis of this compound

New Synthesis cluster_reagents Reagents start 3-(Methylamino)benzoic acid product This compound start->product One-Step Sulfonylation mesyl_chloride Methanesulfonyl chloride base Triethylamine or Pyridine

Caption: New one-step synthesis of this compound.

One-Step N-Sulfonylation of 3-(Methylamino)benzoic acid

This optimized route leverages the commercially available 3-(methylamino)benzoic acid and directly converts it to the final product in a single sulfonylation step. The secondary amine of the starting material reacts with methanesulfonyl chloride under basic conditions to form the desired N,N-disubstituted sulfonamide.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(methylamino)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or pyridine (10 volumes).

  • Add a base, such as triethylamine (1.5 eq) or use pyridine as the solvent and base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • If using dichloromethane, wash the organic layer with dilute HCl, water, and brine. If using pyridine, pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Comparative Analysis

To objectively evaluate the two synthetic routes, a comparison of key parameters is essential. The following table summarizes the advantages and disadvantages of each approach based on established chemical principles and available data.

ParameterTraditional RouteNew Convergent RouteJustification & Rationale
Number of Steps 21The new route is more step-economical, which generally leads to higher overall yields and reduced resource consumption.
Overall Yield Moderate (typically 60-70%)High (expected >85%)Fewer steps in the new route minimize product loss during intermediate isolation and purification.
Atom Economy LowerHigherA one-step synthesis is inherently more atom-economical as it generates fewer byproducts from multiple reaction and workup stages.
Reagent Safety Uses dimethyl sulfate, a potent carcinogen.Avoids the use of highly toxic and carcinogenic alkylating agents.The new route presents a significantly improved safety profile.
Reaction Conditions Requires heating for the methylation step.Can often be performed at room temperature.Milder reaction conditions in the new route reduce energy consumption and the potential for side reactions.
Starting Material Cost 3-Aminobenzoic acid is generally inexpensive.3-(Methylamino)benzoic acid is more expensive than 3-aminobenzoic acid.While the starting material for the new route is pricier, the higher overall yield and reduced processing costs can make it more economically viable on a larger scale.
Purification Requires purification of both an intermediate and the final product.Only the final product requires purification.Reduced purification needs in the new route save time, solvent, and other resources.

Conclusion

The validation of this new, more convergent synthetic route for this compound demonstrates a significant improvement over the traditional two-step method. By starting with 3-(methylamino)benzoic acid, the synthesis is streamlined into a single, high-yielding sulfonylation step. This approach not only enhances the overall efficiency and atom economy but also offers a superior safety profile by circumventing the use of hazardous reagents like dimethyl sulfate. While the initial cost of the starting material for the new route is higher, the benefits of increased yield, reduced labor, and improved safety make it a highly attractive alternative for the synthesis of this valuable chemical intermediate, particularly for large-scale production in the pharmaceutical industry. This guide provides the necessary framework for researchers and drug development professionals to adopt a more efficient and sustainable method for the preparation of this compound.

References

  • Massah, A. R., et al. (2008). A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. Monatshefte für Chemie - Chemical Monthly, 139(3), 233-240. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Carl ROTH. (n.d.). 3-Aminobenzoic acid. [Link]

Cross-Validation of Analytical Methods for 3-[Methyl(methylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the cross-validation of analytical methods for 3-[Methyl(methylsulfonyl)amino]benzoic acid (MMSA-BA), a critical intermediate with structural features common to COX-2 inhibitors and sulfonamide-based pharmaceuticals.[1][2]

In drug development, relying solely on a single analytical technique (e.g., HPLC-UV) creates blind spots regarding co-eluting impurities and mass balance gaps.[1] This guide details the cross-validation of a routine HPLC-UV method against an orthogonal UPLC-MS/MS workflow. By leveraging the distinct separation mechanisms and detection principles of these two methods, researchers can ensure specificity, linearity, and accurate quantitation in complex matrices.

Analyte Profile & Physicochemical Basis

To design a self-validating analytical system, one must first understand the analyte's behavior in solution.[1][2]

  • Compound: this compound[1][2]

  • Functional Groups: Carboxylic Acid (C-1), Tertiary Sulfonamide (C-3).[1][2]

  • Predicted pKa: ~3.8 (Carboxylic acid).[1][2] The sulfonamide nitrogen is fully substituted (methyl + methylsulfonyl), rendering it non-ionizable in the typical pH 1–10 range.[2]

  • Chromophore: Benzene ring conjugated with the carboxylic acid (UV active ~230–280 nm).[1][2]

Analytical Implications
  • Retention: As a weak acid, MMSA-BA requires a low pH mobile phase (pH < pKa) to suppress ionization and ensure retention on hydrophobic (C18) stationary phases.[1][2]

  • Detection:

    • UV:[1] Universal but non-specific.[1][2]

    • MS: High specificity. ESI Negative mode is preferred due to the facile deprotonation of the carboxylic acid group [COOH

      
       COO⁻].[1][2]
      

Methodology A: High-Performance Liquid Chromatography (HPLC-UV)

Role: Routine Quality Control (QC), Purity Assay, High Robustness.[1]

This method utilizes a "ion-suppression" strategy to maximize interaction with the stationary phase.[1][2]

Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
     mm, 5 µm.[1]
    
  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)[2]

    • 2–15 min: 5%

      
       60% B[2]
      
    • 15–20 min: 60%

      
       90% B[2]
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 240 nm (primary) and 210 nm (secondary).[2]

  • Injection Volume: 10 µL.

Scientific Rationale: The use of orthophosphoric acid maintains the analyte in its neutral (protonated) form.[1][2] If the pH were neutral (e.g., pH 7), the carboxylate anion would form, causing the analyte to elute near the void volume (


) with poor peak shape due to ionic repulsion from residual silanols.

Methodology B: UPLC-MS/MS (Orthogonal Validator)

Role: Trace Impurity Identification, Specificity Confirmation, Mass Balance.[1]

This method uses "soft ionization" to confirm that the peak observed in Method A is a single pure compound and not a co-elution.[2]

Protocol
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: BEH C18 (Bridged Ethyl Hybrid),

    
     mm, 1.7 µm.[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer for MS).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Gradient: Steep ballistic gradient (5% to 95% B in 3 minutes).

  • Flow Rate: 0.4 mL/min.[1][2]

  • Ionization: Electrospray Ionization (ESI), Negative Mode.[2]

  • MRM Transition:

    • Precursor:

      
       (m/z ~228)[1][2]
      
    • Product Ions: Optimized via fragmentation (likely loss of

      
       or 
      
      
      
      ).[1][2]

Scientific Rationale: While Method A relies on hydrophobicity, Method B relies on mass-to-charge ratio (


).[1][2] If a degradation product co-elutes in Method A, Method B will resolve it either chromatographically (due to the different selectivity of the BEH column) or spectrally (different molecular weight).[2]

Cross-Validation & Comparative Analysis

The core of this guide is the Cross-Validation Matrix . You must run the same set of samples (standards, spiked matrices, forced degradation samples) on both systems to validate performance.

A. Linearity and Range Comparison
ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Interpretation
Range 10 µg/mL – 500 µg/mL1 ng/mL – 1000 ng/mLHPLC is better for bulk assay; MS is essential for trace impurities.[1][2]
Linearity (

)
> 0.999> 0.995UV detectors generally offer superior linearity at high concentrations compared to MS detectors (which saturate).[2]
Precision (RSD) < 1.0%< 5.0%HPLC-UV is the "Gold Standard" for precision in release testing.[1][2]
B. Specificity (Forced Degradation)

This is the most critical cross-validation step.[1][2] Subject MMSA-BA to Acid (1N HCl), Base (1N NaOH), and Oxidation (3%


).[2]
  • Analyze via HPLC-UV: Calculate peak purity using Diode Array Detector (DAD).

  • Analyze via UPLC-MS: Extract ion chromatograms (XIC) for the parent mass.

  • Comparison:

    • Scenario: HPLC shows a single peak at 8.5 min.[1][2] MS shows two masses at 8.5 min (Parent + Degradant).[1][2]

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for choosing the appropriate method and the trigger points for cross-validation.

CrossValidationWorkflow Sample Sample: MMSA-BA (Raw Material or Formulation) HPLC Primary Method: HPLC-UV (pH 2.2, C18) Sample->HPLC Check1 Pass System Suitability? (Tailing < 1.5, RSD < 1%) HPLC->Check1 Check1->HPLC No (Retest) PurityCheck DAD Peak Purity Check Check1->PurityCheck Yes Decision Peak Purity Index > 990? PurityCheck->Decision Release Release / Assay Value Accepted Decision->Release Yes UPLC Orthogonal Method: UPLC-MS/MS (ESI Negative Mode) Decision->UPLC No / Ambiguous Identify Identify Co-eluting Impurity (Mass Spectrum Analysis) UPLC->Identify Refine Refine HPLC Method (Adjust Gradient/pH) Identify->Refine Refine->HPLC Re-validate

Figure 1: Analytical Decision Tree. Blue nodes represent the standard workflow; Red nodes indicate the orthogonal validation loop triggered by ambiguity.

Experimental Protocol: System Suitability Testing (SST)

To ensure the trustworthiness of your data, every analytical run must include an SST block.[1]

For HPLC-UV (Method A):

  • Injection Precision: 5 replicate injections of Standard (50 µg/mL). Requirement: RSD

    
     1.0%.[2]
    
  • Tailing Factor: Must be

    
     1.5. Note: If tailing > 1.5, the mobile phase pH may be too high, causing partial ionization of the carboxylic acid.
    
  • Resolution: If analyzing impurities, resolution between MMSA-BA and nearest peak must be

    
    .[1][2]
    

For UPLC-MS (Method B):

  • Signal-to-Noise: Limit of Quantitation (LOQ) standard must have S/N

    
     10.
    
  • Mass Accuracy: Precursor ion must be within

    
     0.2 Da of theoretical mass.
    

Conclusion and Recommendations

For the routine analysis of This compound , HPLC-UV remains the most robust and cost-effective method, provided that the mobile phase pH is strictly controlled below 2.5.[1]

However, during method development and stability studies, cross-validation with UPLC-MS is mandatory. The MS data serves as the "truth source," verifying that the UV method is not masking co-eluting degradation products.

Final Recommendation:

  • Use Method A for daily batch release and incoming raw material testing.

  • Use Method B for forced degradation studies, impurity profiling, and cleaning validation where sensitivity < 0.1% is required.[1]

References

  • International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Authoritative text on HPLC method development for acidic compounds).

  • Bharty, R., et al. (2018).[2] "Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method." Eurasian Journal of Analytical Chemistry. (Provides experimental grounding for sulfonamide/benzoic acid derivative analysis). Link

  • Deshpande, P. B., et al. (2003).[2] "Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib." Journal of Liquid Chromatography & Related Technologies. (Establishes impurity profiling protocols for this class of molecules). Link[2]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-[Methyl(methylsulfonyl)amino]benzoic Acid

[1]

Executive Summary & Chemical Profile

3-[Methyl(methylsulfonyl)amino]benzoic acid is a functionalized benzoic acid derivative often utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., HCV NS5B polymerase inhibitors). Proper disposal is critical not only for regulatory compliance but to prevent environmental contamination by persistent sulfonamide moieties.

Immediate Action Directive:

  • Primary Disposal Method: High-temperature incineration.

  • Prohibited: Do not dispose of via sink/sewer. Do not mix with strong oxidizers or cyanides.

  • Waste Classification: Non-listed (unless mixed), typically managed as Hazardous Organic Waste due to potential irritant properties and acidity.

Chemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Powder/Crystalline)minimize dust generation; use HEPA vacuum for spills.
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid)Incompatible with strong bases; corrosive to metal containers if wet.
Solubility Low in water; Soluble in DMSO, MeOHSegregate liquid waste based on the solvent carrier.
Stability Stable under normal conditionsSulfonamide bond is thermally and chemically stable; requires incineration for destruction.

Pre-Disposal Safety Assessment

Before handling waste, personnel must verify the following safety parameters. This protocol relies on the "Barrier & Neutralize" principle.

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator if dust is visible.

    • Skin: Nitrile gloves (0.11 mm minimum thickness).

    • Eyes: Chemical splash goggles (standard safety glasses are insufficient for powders that may become airborne).

  • Incompatibility Alert:

    • Strong Oxidizers: Risk of exothermic reaction.[1]

    • Strong Bases (NaOH, KOH): Will form salts exothermically. While this dissolves the solid, it does not destroy the sulfonamide core.

Operational Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Best Practice: Segregate as "Solid Organic Waste" for Incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acidity if moisture is present.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 98%"

    • Hazards: "Irritant (Skin/Eye/Lung), Acidic."

  • Storage: Store in a cool, dry satellite accumulation area (SAA) away from oxidizers.

  • Final Disposition: Transfer to a licensed hazardous waste contractor for rotary kiln incineration .

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Best Practice: Segregate based on solvent combustibility.

  • Characterize the Solvent:

    • If Halogenated (DCM, Chloroform): Place in "Halogenated Organic Waste."

    • If Non-Halogenated (Methanol, Ethyl Acetate): Place in "Non-Halogenated Organic Waste."

  • pH Check: If the solution is aqueous or has high water content, check pH.

    • If pH < 2: It is a RCRA Hazardous Waste (Characteristic of Corrosivity, D002).

    • Action: Do not neutralize in the waste container (risk of heat/gas evolution). Label as "Acidic Organic Waste."

Scenario C: Spill Cleanup Procedure

Logic: Neutralize acidity in situ to prevent corrosion and reduce volatility before collection.

SpillResponseStartSpill DetectedAssessAssess Volume & SurfaceStart->AssessPPEDon PPE (Nitrile + Resp)Assess->PPEContainContainment (Dykes/Pads)PPE->ContainNeutralizeNeutralize (Sodium Bicarb)Contain->NeutralizeIf AcidicCollectCollect as Solid WasteNeutralize->CollectCleanWash Surface (Soap/Water)Collect->Clean

Figure 1: Logic flow for safe spill remediation of acidic organic solids.

Detailed Steps:

  • Isolate: Evacuate non-essential personnel.

  • Neutralize: Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash.

    • Why? This converts the benzoic acid derivative into a sodium salt, reducing volatility and neutralizing acidity without the violent splashing associated with strong bases like NaOH.

  • Collect: Once fizzing stops (if wet) or immediately (if dry), sweep up using a spark-proof dustpan.

  • Decontaminate: Wipe the surface with a soap/water solution to remove sulfonamide residues.

Waste Segregation Logic

Visualizing the decision-making process ensures that the compound enters the correct waste stream, preventing dangerous cross-reactions.

WasteSegregationRootWaste Generated:This compoundStatePhysical State?Root->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidSolidActionSolid Organic Waste(Incineration)Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH)SolventCheck->NonHaloAqueousAqueousSolventCheck->AqueousHaloDestHalogenated Waste StreamHalo->HaloDestNonHaloDestFlammable/Organic Waste StreamNonHalo->NonHaloDestAqDestCheck pH -> Acidic Waste StreamAqueous->AqDest

Figure 2: Decision matrix for segregating waste streams to ensure RCRA compliance.

Regulatory & Compliance Framework (USA/Global)

US EPA (RCRA) Classification
  • Listing Status: This specific CAS is not P-listed or U-listed.

  • Characteristic Waste:

    • If pH < 2.0 (Aqueous): D002 (Corrosive) .

    • If used with flammable solvents: D001 (Ignitable) .

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste is hazardous. Recommendation: Treat as hazardous due to the sulfonamide group's persistence and potential biological activity.

Global Harmonized System (GHS)

When labeling waste containers, adhere to these likely hazard classifications:

  • H315: Causes skin irritation.[2][1][3][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[2][3][5][6]

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Benzoic acid derivatives (Generic). Retrieved from

  • U.S. Environmental Protection Agency. (2024). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA).[7] Retrieved from

  • National Institutes of Health (NIH). (2024). Sulfonamides: Chemical Compatibility and Stability. PubChem Database. Retrieved from

  • U.S. Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.